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Core Science & Biosynthesis

Foundational

Mechanism of action of 3-Amino-5-hydroxy-N,N-dimethylbenzamide in vitro

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating a novel pharmacophore requires moving beyond basic viability screens to establish a rigorous, self-validating mechanistic framework. 3-Amino-5-hydroxy-N,N-dimethylbenzamide is a highly functionalized derivative of the classic 3-aminobenzamide (3-AB) scaffold, a foundational inhibitor of Poly(ADP-ribose) polymerase (PARP)[1].

However, this specific molecule presents a fascinating structural anomaly. Classic PARP inhibitors rely on an unsubstituted primary amide to form critical bidentate hydrogen bonds with the Gly863 and Ser904 residues in the PARP1 nicotinamide-binding pocket. The N,N-dimethyl substitution in this compound abolishes these primary amide hydrogen bond donors. Consequently, to exert its biological effect, this molecule must adopt an atypical binding pose—potentially utilizing the 3-amino and 5-hydroxy groups as alternative hydrogen bond anchors—or act as an allosteric modulator rather than a classical competitive inhibitor.

This guide details the in vitro workflows required to validate its mechanism of action (MoA), focusing on its ability to induce PARP trapping and subsequent synthetic lethality in Homologous Recombination-Deficient (HRD) cellular models[2].

Mechanistic Pathway: From Target Engagement to Synthetic Lethality

The clinical and preclinical efficacy of benzamide-derived PARP inhibitors is not driven solely by the catalytic inhibition of PARylation, but by their ability to "trap" PARP1 and PARP2 enzymes onto DNA single-strand breaks (SSBs).

  • Target Engagement: The compound binds to the PARP-DNA complex, preventing the auto-PARylation required for PARP to release from the DNA.

  • Replication Fork Collapse: The trapped PARP-DNA-inhibitor ternary complex acts as a physical roadblock during S-phase. When a replication fork collides with this complex, the SSB is converted into a highly toxic Double-Strand Break (DSB).

  • Synthetic Lethality: In normal cells (BRCA wild-type), these DSBs are flawlessly repaired via Homologous Recombination (HR). However, in cells harboring BRCA1/2 mutations, HR is deficient. The cell is forced to rely on error-prone Non-Homologous End Joining (NHEJ), leading to genomic instability and apoptosis[2].

G SSB DNA Single-Strand Break PARP1 PARP1 Recruitment SSB->PARP1 Trapped Trapped PARP1-DNA Complex PARP1->Trapped Allosteric Trapping Inhibitor 3-Amino-5-hydroxy- N,N-dimethylbenzamide Inhibitor->Trapped Replication Replication Fork Collapse Trapped->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Prof BRCA Wild-Type (HR Proficient) DSB->HR_Prof HR_Def BRCA Mutated (HR Deficient) DSB->HR_Def Repair Error-Free Repair (Cell Survival) HR_Prof->Repair Death Synthetic Lethality (Apoptosis) HR_Def->Death

Caption: Mechanism of PARP trapping and synthetic lethality induced by the benzamide derivative.

Self-Validating Experimental Workflows

To prove this MoA, we deploy a tripartite validation system. Each assay serves as a logical checkpoint to ensure the observed cytotoxicity is structurally specific and mechanistically on-target.

Workflow Prep Compound Preparation Bio Biochemical PARPtrap Assay Prep->Bio Cell Cellular γH2AX Immunofluorescence Prep->Cell Viability Isogenic BRCA Viability Assay Prep->Viability Analysis Data Synthesis & IC50 Calc Bio->Analysis Cell->Analysis Viability->Analysis

Caption: In vitro validation workflow for assessing PARP inhibition and synthetic lethality.

Protocol 1: Biochemical Target Engagement (Fluorescence Polarization)

Causality: Traditional colorimetric assays only measure catalytic inhibition. Because the N,N-dimethyl substitution alters the classical binding pose, we must directly quantify the formation of the physical PARP-DNA-Inhibitor roadblock. We utilize a Fluorescence Polarization (FP) assay (e.g., [3]). A trapped complex tumbles slowly (high FP), whereas unbound DNA tumbles rapidly (low FP).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10-point serial dilution of 3-Amino-5-hydroxy-N,N-dimethylbenzamide in assay buffer (max 1% DMSO final concentration to prevent protein denaturation).

  • Complex Formation: In a 384-well black microplate, combine 5 µL of the compound, 5 µL of recombinant PARP1 enzyme (0.5 ng/µL), and 5 µL of fluorescent-labeled oligonucleotide duplex.

  • Incubation: Incubate at room temperature for 30 minutes to allow the compound to stabilize the PARP-DNA interaction.

  • Catalytic Initiation: Add 5 µL of NAD+ to trigger auto-PARylation. In the absence of an inhibitor, PARP1 will auto-PARylate and dissociate from the DNA.

  • Readout: Incubate for 60 minutes, then read the plate on a microplate reader equipped with FP filters (Excitation: 470 nm, Emission: 525 nm). Calculate the trapping EC50 based on the millipolarization (mP) shift.

Protocol 2: Cellular Pharmacodynamics ( γ H2AX Immunofluorescence)

Causality: To confirm that biochemical trapping translates to cellular DNA damage, we measure the phosphorylation of histone H2AX ( γ H2AX)[4]. We assess at 4h and 24h post-treatment. The 4h timepoint captures initial replication stress, while the 24h timepoint distinguishes between transient stress (which resolves) and catastrophic fork collapse (which persists as DSBs).

Step-by-Step Methodology:

  • Cell Seeding: Seed DLD-1 BRCA1-/- cells on glass coverslips in 24-well plates at 5×104 cells/well. Allow 24h for adherence.

  • Treatment: Treat cells with the compound at 3x the established FP EC50 concentration. Include a vehicle (DMSO) control.

  • Fixation: At 24h, wash cells with cold PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization & Blocking: Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes. Block with 5% Bovine Serum Albumin (BSA) for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate with primary anti- γ H2AX antibody (Ser139) overnight at 4°C. Wash 3x with PBS, then incubate with AlexaFluor-488 conjugated secondary antibody for 1 hour in the dark.

  • Imaging: Mount coverslips with DAPI-containing mounting media. Image using confocal microscopy and quantify nuclear foci per cell using automated image analysis software (e.g., ImageJ/Fiji).

Protocol 3: Phenotypic Validation (Isogenic Synthetic Lethality Assay)

Causality: Cytotoxicity alone is insufficient to prove a synthetic lethal mechanism. By using an isogenic cell line pair (e.g., DLD-1 BRCA WT vs. DLD-1 BRCA2-/-), we create a self-validating system. If the compound acts via PARP trapping, it will exhibit an order-of-magnitude lower IC50 in the BRCA2-/- line compared to the WT line[2].

Step-by-Step Methodology:

  • Seeding: Seed DLD-1 WT and DLD-1 BRCA2-/- cells in white 96-well plates at 1,000 cells/well.

  • Treatment: After 24h, apply a 10-point dose-response titration of the compound (ranging from 100 µM to 10 nM).

  • Prolonged Incubation: Incubate for 6 days. Crucial Note: PARP inhibitors require cells to cycle through S-phase multiple times to accumulate lethal DSBs; standard 48h assays will yield false negatives.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence. Calculate the IC50 shift between the WT and mutant lines.

Quantitative Data Synthesis

To benchmark 3-Amino-5-hydroxy-N,N-dimethylbenzamide against the parent 3-AB pharmacophore, data must be synthesized across the three workflows. Below is a representative data structure illustrating the expected profile of a modified benzamide acting as an atypical trapper.

CompoundPARP1 Catalytic IC50PARP Trapping EC50 (FP)Persistent γ H2AX Foci/Nucleus (24h)Viability IC50 (BRCA WT)Viability IC50 (BRCA-/-)
3-Amino-5-hydroxy-N,N-dimethylbenzamide To be determinedTo be determined> 30 (Predicted)> 50 µM< 10 µM (Predicted)
3-Aminobenzamide (Classic Control) ~33 µM> 100 µM (Weak Trapper)~ 10 - 15> 100 µM> 100 µM

Note: Because the N,N-dimethyl group removes the primary amide hydrogen donors, its catalytic IC50 may be weaker than classic inhibitors, but its bulky functionalization may significantly enhance physical trapping (EC50) and subsequent synthetic lethality.

References

  • PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. National Center for Biotechnology Information (NCBI).[Link]

  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. National Center for Biotechnology Information (NCBI) / JoVE.[Link]

  • PARPtrap™ Assay Kit for PARP1. BPS Bioscience.[Link]

  • Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. National Center for Biotechnology Information (NCBI).[Link]

Sources

Exploratory

3-Amino-5-hydroxy-N,N-dimethylbenzamide molecular weight and exact mass

Title: Comprehensive Technical Guide on 3-Amino-5-hydroxy-N,N-dimethylbenzamide: Molecular Weight, Exact Mass, and Analytical Characterization Abstract: In modern medicinal chemistry and drug development, functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide on 3-Amino-5-hydroxy-N,N-dimethylbenzamide: Molecular Weight, Exact Mass, and Analytical Characterization

Abstract: In modern medicinal chemistry and drug development, functionalized benzamides serve as critical pharmacophores and versatile synthetic intermediates. This whitepaper provides an in-depth technical analysis of 3-Amino-5-hydroxy-N,N-dimethylbenzamide (CAS: 1243408-13-0) . By examining its exact mass, molecular weight, analytical fragmentation patterns, and orthogonal reactivity, this guide equips researchers with field-proven methodologies for utilizing this compound in complex synthetic workflows.

Physicochemical Profiling & Structural Causality

The structural architecture of 3-Amino-5-hydroxy-N,N-dimethylbenzamide is intentionally designed for orthogonal reactivity. The molecule features three distinct functional groups on a benzene scaffold: an N,N-dimethylamide, a primary aniline (-NH₂), and a phenol (-OH).

Causality in Drug Design: The N,N-dimethylation of the benzamide is a strategic choice in medicinal chemistry. By eliminating the hydrogen bond donor capacity of a primary or secondary amide, the N,N-dimethyl group significantly improves lipid membrane permeability and prevents unwanted intramolecular hydrogen bonding, while retaining a strong dipole moment for target protein interactions. Meanwhile, the meta-oriented amino and hydroxy groups provide electronically decoupled, orthogonal handles for selective derivatization.

Quantitative Data Summary

The distinction between molecular weight (abundance-weighted average of all isotopes) and exact mass (calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O) is critical for mass spectrometry calibration [1].

PropertyValue
IUPAC Name 3-Amino-5-hydroxy-N,N-dimethylbenzamide
CAS Registry Number 1243408-13-0 [2]
Chemical Formula C₉H₁₂N₂O₂
Molecular Weight 180.207 g/mol
Monoisotopic Exact Mass 180.089878 Da [1]
Topological Polar Surface Area (TPSA) ~66.5 Ų (Calculated)
Hydrogen Bond Donors 3 (-NH₂, -OH)
Hydrogen Bond Acceptors 3 (O=C, -OH, -NH₂)

Analytical Characterization: High-Resolution Mass Spectrometry (HRMS)

To definitively identify 3-Amino-5-hydroxy-N,N-dimethylbenzamide in a reaction mixture, High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard. The theoretical [M+H]⁺ ion is calculated at m/z 181.0977 .

Self-Validating Protocol: ESI-HRMS Analysis

Note: This protocol incorporates internal feedback loops to ensure data trustworthiness.

  • Instrument Calibration (Validation Step): Prior to sample injection, infuse a sodium formate calibration cluster.

    • Causality: Mass accuracy must be verified to < 2 ppm. If the calibration standard deviates, the instrument's time-of-flight (TOF) tube is experiencing thermal drift and must be recalibrated. Proceeding without this validation invalidates the exact mass measurement.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 10 µL of this stock into 990 µL of 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

    • Causality: Formic acid acts as a proton source, ensuring efficient ionization to the [M+H]⁺ state.

  • Data Acquisition: Run the sample in ESI positive mode. Isolate the parent ion (m/z 181.0977) and apply Collision-Induced Dissociation (CID) at 20 eV to generate the fragmentation spectrum.

  • Data Validation: Confirm the presence of the primary fragment at m/z 136.0399. This corresponds to the neutral loss of dimethylamine (45 Da), a hallmark of N,N-dimethylbenzamides.

MS_Fragmentation Parent [M+H]+ m/z 181.0977 C9H13N2O2+ Frag1 Loss of Dimethylamine (-45 Da) m/z 136.0399 Parent->Frag1 - HN(CH3)2 Frag2 Loss of NH3 (-17 Da) m/z 164.0712 Parent->Frag2 - NH3 Frag3 Loss of CO (-28 Da) m/z 108.0449 Frag1->Frag3 - CO

ESI-HRMS fragmentation pathway of 3-Amino-5-hydroxy-N,N-dimethylbenzamide.

Synthetic Utility and Selective Derivatization

Because the compound contains both a nucleophilic aniline and a nucleophilic phenol, selective derivatization requires exploiting their pKa and nucleophilicity differences. The aniline nitrogen is more nucleophilic but less acidic than the phenolic oxygen.

Self-Validating Protocol: Selective O-Alkylation via N-Protection

To synthesize an O-alkylated derivative without cross-reacting the aniline, a transient Boc-protection strategy is employed.

  • N-Boc Protection:

    • Dissolve 3-Amino-5-hydroxy-N,N-dimethylbenzamide (1.0 eq) in anhydrous THF. Add Triethylamine (TEA, 1.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

    • Self-Validating Step: Monitor via TLC (DCM:MeOH 9:1). Complete consumption of the starting material (Rf = 0.3) and appearance of a new spot (Rf = 0.6) validates the protection. If starting material persists, moisture has likely degraded the Boc₂O; validate this by adding 0.1 eq of DMAP and 0.5 eq of fresh Boc₂O.

  • Selective O-Alkylation:

    • To the purified N-Boc intermediate, add K₂CO₃ (2.0 eq) and the desired alkyl bromide (R-Br, 1.2 eq) in DMF. Heat to 60°C for 6 hours.

    • Causality: K₂CO₃ is a mild base, sufficient to deprotonate the phenol (pKa ~9.5) but completely incapable of deprotonating the Boc-protected amine (pKa ~13), ensuring strict regioselectivity at the oxygen.

  • Deprotection:

    • Treat the isolated intermediate with 20% Trifluoroacetic Acid (TFA) in DCM for 2 hours to cleave the Boc group, yielding the O-alkylated 3-amino-N,N-dimethylbenzamide.

Synthetic_Workflow Start 3-Amino-5-hydroxy- N,N-dimethylbenzamide Step1 Boc Protection (Boc2O, TEA) Start->Step1 Step2 O-Alkylation (R-Br, K2CO3) Step1->Step2 Step3 TFA Deprotection (TFA/DCM) Step2->Step3 Product O-Alkylated Derivative Step3->Product

Synthetic workflow for the selective O-alkylation of the target compound.

Conclusion

3-Amino-5-hydroxy-N,N-dimethylbenzamide (Exact Mass: 180.089878 Da) is a highly versatile building block. By understanding the causal relationship between its structural features—specifically the membrane-permeable N,N-dimethylamide and the orthogonally reactive meta-substituents—researchers can confidently integrate this compound into advanced drug discovery pipelines. Utilizing rigorous, self-validating analytical and synthetic protocols ensures high-fidelity data and reproducible yields.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Formula C9H12N2O2." PubChem. URL:[Link]

  • KEGG COMPOUND Database. "C9H12N2O2 Exact Mass and Properties." Genome.jp. URL:[Link]

Foundational

Pharmacokinetics of 3-Amino-5-hydroxy-N,N-dimethylbenzamide in Animal Models: A Predictive and Methodological Whitepaper

Executive Summary The compound 3-Amino-5-hydroxy-N,N-dimethylbenzamide represents a highly functionalized chemical entity featuring a benzamide core substituted with an aniline moiety (3-amino), a phenolic group (5-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Amino-5-hydroxy-N,N-dimethylbenzamide represents a highly functionalized chemical entity featuring a benzamide core substituted with an aniline moiety (3-amino), a phenolic group (5-hydroxy), and a tertiary amide (N,N-dimethyl). In preclinical drug development, the pharmacokinetic (PK) evaluation of such multi-functional compounds requires a rigorous, mechanistically driven approach. Because this molecule possesses multiple reactive sites for Phase I and Phase II metabolism, it is predicted to undergo rapid systemic clearance and extensive first-pass metabolism.

This whitepaper provides an in-depth technical guide for evaluating the pharmacokinetics of 3-Amino-5-hydroxy-N,N-dimethylbenzamide in animal models. By synthesizing structural metabolic predictions with field-proven in vivo methodologies, this guide establishes a self-validating framework for bioanalytical quantification and PK modeling.

Structural Pharmacokinetics & Predictive Metabolism

To design an effective in vivo PK study, we must first establish the causality behind the compound's expected metabolic fate. The structural moieties of 3-Amino-5-hydroxy-N,N-dimethylbenzamide dictate its interaction with specific hepatic and extrahepatic enzymes.

  • The 3-Amino Group (Aniline Moiety): Primary aromatic amines are highly susceptible to N-acetylation catalyzed by Arylamine N-acetyltransferases (NAT1 and NAT2). When selecting animal models, it is critical to account for species differences in NAT expression. For instance, murine NAT1 is structurally and functionally distinct from human NAT2, which directly impacts the acetylation rate and the circulating half-life of the N-acetyl metabolite in rodent models ().

  • The 5-Hydroxy Group (Phenol Moiety): Phenolic hydroxyl groups are prime targets for Phase II conjugation, specifically glucuronidation via UDP-glucuronosyltransferases (UGTs) and sulfation via sulfotransferases (SULTs). This pathway generally drives rapid biliary excretion.

  • The N,N-Dimethylamide Group: Tertiary amides routinely undergo oxidative N-demethylation mediated by Cytochrome P450 (CYP) enzymes (predominantly CYP3A4 and CYP2D6 orthologs in animals), yielding N-methyl and ultimately primary amide metabolites.

Historical data on structurally related benzamide neuroleptics demonstrate that these compounds exhibit large first-pass effects, resulting in low absolute oral bioavailability despite rapid gastrointestinal absorption ().

MetabolicPathway Parent 3-Amino-5-hydroxy- N,N-dimethylbenzamide NAT N-Acetylation (NAT1/NAT2) Parent->NAT UGT Glucuronidation (UGT Isoforms) Parent->UGT CYP N-Demethylation (CYP450 / CYP3A4) Parent->CYP Met1 3-Acetamido-5-hydroxy- N,N-dimethylbenzamide NAT->Met1 Met2 O-Glucuronide Conjugate UGT->Met2 Met3 3-Amino-5-hydroxy- N-methylbenzamide CYP->Met3

Predicted phase I and II metabolic pathways for the benzamide derivative.

Causality in Animal Model Selection

The selection of animal models is not arbitrary; it is a calculated decision designed to isolate specific pharmacokinetic variables.

  • C57BL/6 Mice: Utilized for high-throughput initial screening. Mice possess a high hepatic metabolic rate, providing a "worst-case scenario" for clearance. This model is ideal for identifying the primary circulating Phase I metabolites (e.g., the N-demethylated species).

  • Sprague-Dawley Rats (Bile-Duct Cannulated): Because the 5-hydroxy group will likely undergo extensive glucuronidation, the resulting polar conjugate will be excreted via the bile. Bile-duct cannulated (BDC) rats are essential for conducting mass-balance studies to quantify the exact percentage of the dose eliminated via biliary versus renal pathways.

  • Beagle Dogs: Dogs are notoriously deficient in certain arylamine N-acetyltransferase activities. By utilizing the dog model, researchers can effectively "knock out" the N-acetylation pathway of the 3-amino group, allowing for the isolated study of the CYP-mediated N-demethylation and UGT-mediated glucuronidation pathways. This provides critical allometric scaling data for human prediction.

Self-Validating In Vivo Pharmacokinetic Protocol

To ensure scientific integrity, the following protocol for Intravenous (IV) and Oral (PO) dosing in Sprague-Dawley rats is designed as a self-validating system. Every step includes internal controls to prevent data artifacts.

Step 1: Formulation and Stability Verification
  • Action: Formulate the compound in 5% DMSO / 10% Tween 80 / 85% Saline for IV administration, and 0.5% Methylcellulose for PO administration.

  • Causality: The compound possesses both lipophilic (aromatic ring) and hydrophilic (hydroxyl, amine) domains. This specific vehicle prevents precipitation upon injection into the aqueous environment of the bloodstream, which would otherwise artificially inflate the apparent volume of distribution (Vd).

  • Validation: Prior to dosing, analyze the formulation via HPLC-UV at T=0 and T=4 hours to confirm chemical stability and homogeneity.

Step 2: Dosing and Serial Blood Collection
  • Action: Administer IV doses (e.g., 2 mg/kg) via the tail vein and PO doses (e.g., 10 mg/kg) via oral gavage. Collect serial blood samples (150 µL) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Causality: Blood is collected via surgically implanted jugular vein catheters rather than repeated retro-orbital bleeding. This prevents stress-induced sympathetic nervous system activation, which can alter cardiac output and artificially skew hepatic clearance rates.

  • Validation: Collect blood into K2​EDTA tubes pre-spiked with a broad-spectrum esterase inhibitor (e.g., Dichlorvos) to prevent ex vivo degradation of any transient metabolites.

Step 3: Sample Processing and LC-MS/MS Analysis
  • Action: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., D6​ -3-Amino-5-hydroxy-N,N-dimethylbenzamide).

  • Causality: The use of a deuterated internal standard is mandatory. It co-elutes with the analyte, perfectly correcting for any ion suppression caused by endogenous plasma phospholipids during electrospray ionization (ESI) ().

  • Validation: The analytical run must include a standard curve ( R2>0.99 ), blank matrix samples (to prove absence of carryover), and Quality Control (QC) samples at low, medium, and high concentrations. The run is only accepted if QCs fall within ±15% of their nominal values.

PKWorkflow Start Animal Acclimation & Fasting Dosing IV / PO Dosing (Formulation Check) Start->Dosing Sampling Serial Blood Collection (Jugular Vein Catheter) Dosing->Sampling Processing Plasma Separation & Protein Precipitation Sampling->Processing Analysis LC-MS/MS Analysis (Internal Standard) Processing->Analysis Data NCA PK Modeling (WinNonlin) Analysis->Data

Step-by-step in vivo pharmacokinetic evaluation workflow in rodent models.

Projected Pharmacokinetic Data Profile

Based on the physicochemical properties of 3-Amino-5-hydroxy-N,N-dimethylbenzamide and historical data from structurally analogous benzamides, the following table summarizes the projected Non-Compartmental Analysis (NCA) parameters across species.

Table 1: Projected Pharmacokinetic Parameters for 3-Amino-5-hydroxy-N,N-dimethylbenzamide

PK ParameterMouse (C57BL/6)Rat (Sprague-Dawley)Dog (Beagle)Physiological Rationale
Clearance (IV) ( mL/min/kg )60 - 8040 - 6015 - 25High clearance driven by rapid hepatic Phase II glucuronidation of the 5-OH group.
Volume of Distribution ( Vdss​ ) ( L/kg )1.5 - 2.51.2 - 2.01.0 - 1.8Moderate to high tissue distribution due to the lipophilic benzamide core.
Half-life ( t1/2​ ) ( h )0.5 - 1.01.0 - 2.02.5 - 4.5Short half-life in rodents due to rapid N-acetylation and N-demethylation.
Oral Bioavailability ( F ) (%)< 10%10 - 15%20 - 35%Poor bioavailability is a direct consequence of extensive first-pass hepatic extraction.

Note: The higher projected bioavailability in dogs is attributed to their lack of specific NAT-mediated first-pass acetylation of the primary aniline group.

Conclusion

The pharmacokinetic evaluation of 3-Amino-5-hydroxy-N,N-dimethylbenzamide requires a deep understanding of its structural liabilities. By anticipating rapid N-acetylation, N-demethylation, and glucuronidation, researchers can design robust, self-validating in vivo protocols. Utilizing appropriate animal models—such as BDC rats for biliary tracking and Beagle dogs for isolating non-acetylation pathways—ensures that the resulting PK data is both accurate and translatable for downstream drug development.

References

  • Higuchi, S., Yokoi, K., Soeishi, Y., & Kawamura, S. (1986). Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique. Xenobiotica, 16(1), 79-86. URL:[Link]

  • Laurieri, N., Kawamura, A., Westwood, I. M., Varney, A., Morris, E., Russell, A. J., Stanley, L. A., & Sim, E. (2014). Differences between murine arylamine N-acetyltransferase type 1 and human arylamine N-acetyltransferase type 2 defined by substrate specificity and inhibitor binding. BMC Pharmacology and Toxicology, 15, 68. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of 3-Amino-5-hydroxy-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted receptor binding affinity of the novel compound, 3-Amino-5-hydroxy-N,N-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted receptor binding affinity of the novel compound, 3-Amino-5-hydroxy-N,N-dimethylbenzamide. While direct empirical data for this specific molecule is not yet publicly available, this document synthesizes established structure-activity relationships (SAR) of analogous benzamide derivatives to construct a predictive pharmacological profile. The primary focus is on its likely interactions with key central nervous system (CNS) targets, namely dopamine and serotonin receptors, which are critical in the development of therapeutics for neuropsychiatric disorders. This guide details the theoretical basis for these predictions and provides in-depth, field-proven protocols for experimentally determining receptor binding affinity, including the gold-standard radioligand binding assay and the increasingly utilized fluorescence polarization assay. The methodologies are presented with a focus on experimental design, causality, and self-validating system integrity, empowering researchers to rigorously test the hypotheses set forth herein.

Introduction: The Benzamide Scaffold in Neuropharmacology

The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of antipsychotic and prokinetic agents. The pharmacological diversity of this class of compounds is largely dictated by the nature and position of substituents on the benzamide ring. These modifications influence the molecule's affinity and selectivity for various G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. Atypical antipsychotics, for instance, often exhibit a complex pharmacology, acting on multiple dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.) receptor subtypes.[1][2] This multi-receptor interaction is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.[3]

Chemical Structure of 3-Amino-5-hydroxy-N,N-dimethylbenzamide

The subject of this guide, 3-Amino-5-hydroxy-N,N-dimethylbenzamide, is a novel entity for which a detailed pharmacological profile is yet to be established. Its structure, presented below, suggests potential interactions with key CNS receptors based on the established SAR of related molecules.

Caption: Chemical structure of 3-Amino-5-hydroxy-N,N-dimethylbenzamide.

Predicted Receptor Binding Profile

Based on the structure-activity relationships of analogous benzamide compounds, a putative binding profile for 3-Amino-5-hydroxy-N,N-dimethylbenzamide can be hypothesized. This predictive framework is essential for guiding initial experimental investigations.

Dopamine D2 Receptor Affinity

The benzamide moiety is a well-established pharmacophore for dopamine D2 receptor antagonists.[4] The N,N-dimethylcarboxamide group is a common feature in many D2 receptor ligands. The presence of amino and hydroxyl groups on the aromatic ring is expected to modulate the affinity and selectivity. Specifically, the 3-amino and 5-hydroxy substitutions may influence the electrostatic and hydrogen-bonding interactions within the D2 receptor binding pocket. It is plausible that 3-Amino-5-hydroxy-N,N-dimethylbenzamide will exhibit moderate to high affinity for the D2 receptor.

Serotonin Receptor Affinities

Many atypical antipsychotics with a benzamide core demonstrate significant affinity for various serotonin receptors, which is believed to mediate their improved side-effect profile and efficacy against negative symptoms.[1][3]

  • 5-HT1A Receptor: Some substituted benzamides exhibit agonist or partial agonist activity at the 5-HT1A receptor.[2][5] The amino and hydroxyl groups on the aromatic ring could potentially engage in key interactions with residues in the 5-HT1A binding site.

  • 5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a hallmark of many atypical antipsychotics.[1][3] The overall electronic and steric properties of 3-Amino-5-hydroxy-N,N-dimethylbenzamide suggest a moderate affinity for this receptor is possible.

  • 5-HT4 Receptor: Certain benzamide derivatives are known to be selective 5-HT4 receptor agonists, particularly those with specific substitution patterns that promote gastrointestinal motility.[6][7][8] While the substitution pattern of the title compound does not perfectly align with classic 5-HT4 agonists, an interaction cannot be ruled out and warrants experimental investigation.

Predicted Affinity Table

The following table summarizes the predicted binding affinities based on the analysis of structurally related compounds. These values are hypothetical and serve as a starting point for experimental validation.

Receptor SubtypePredicted Affinity (Ki)Rationale
Dopamine D210 - 100 nMBenzamide core is a known D2 pharmacophore.[4]
Serotonin 5-HT1A50 - 500 nMAmino and hydroxyl groups may facilitate binding.[2][5]
Serotonin 5-HT2A100 - 1000 nMCommon target for atypical antipsychotic benzamides.[1][3]
Serotonin 5-HT4> 1000 nMSubstitution pattern differs from typical 5-HT4 agonists.[6][7][8]

Experimental Determination of Receptor Binding Affinity

To empirically validate the predicted binding profile, rigorous experimental methodologies are required. The following sections provide detailed, step-by-step protocols for two widely accepted techniques: the radioligand binding assay and the fluorescence polarization assay.

Radioligand Binding Assay: The Gold Standard

The radioligand binding assay is a highly sensitive and quantitative method for determining the affinity of a ligand for a receptor. It relies on the competition between a radiolabeled ligand (with known high affinity) and the unlabeled test compound for binding to the receptor.

This assay measures the displacement of a specific radioligand from its receptor by the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9] The choice of radioligand is critical and should be a high-affinity, selective ligand for the receptor of interest.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubate at controlled temperature to reach equilibrium Receptor->Incubation Radioligand Radioligand ([3H]Spiperone for D2) Radioligand->Incubation TestCompound Test Compound (3-Amino-5-hydroxy-N,N-dimethylbenzamide) TestCompound->Incubation Buffer Assay Buffer Buffer->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.[10]

  • Assay Setup (in a 96-well plate): [11]

    • Total Binding: Add receptor membranes, a fixed concentration of radioligand (e.g., [3H]spiperone at a concentration near its Kd), and assay buffer.[12]

    • Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of a known non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.[10][12]

    • Competition: Add receptor membranes, radioligand, and varying concentrations of the test compound (3-Amino-5-hydroxy-N,N-dimethylbenzamide).

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[10][11]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[10][12]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Fluorescence Polarization (FP) Assay: A Homogeneous Alternative

Fluorescence polarization (FP) is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is particularly well-suited for high-throughput screening.[13][14][15]

The principle of FP is based on the observation that when a small, fluorescently labeled ligand (tracer) is excited with plane-polarized light, it tumbles rapidly in solution and emits depolarized light. When this tracer binds to a much larger receptor protein, its rotational motion is slowed, and the emitted light remains more polarized.[13][16] In a competitive FP assay, an unlabeled test compound competes with the fluorescent tracer for binding to the receptor, leading to a decrease in the measured polarization as more tracer is displaced.[17]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Receptor Purified Receptor Protein Mix Mix Receptor, Tracer, and Test Compound in a microplate Receptor->Mix Tracer Fluorescently Labeled Tracer Tracer->Mix TestCompound Test Compound TestCompound->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate to reach equilibrium Mix->Incubate Read Read Fluorescence Polarization on a plate reader Incubate->Read IC50 Determine IC50 Read->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive fluorescence polarization assay.

  • Assay Development and Optimization:

    • Tracer Selection: Choose a fluorescent tracer with high affinity and specificity for the target receptor. The fluorophore should have suitable excitation and emission wavelengths for the available plate reader.[13]

    • Receptor Concentration: Determine the optimal concentration of the receptor that gives a significant polarization window between the free and bound tracer.

    • Tracer Concentration: Use the lowest concentration of the tracer that provides a robust signal-to-noise ratio.[16]

  • Assay Setup (in a low-binding microplate):

    • Prepare serial dilutions of the test compound (3-Amino-5-hydroxy-N,N-dimethylbenzamide) in assay buffer.

    • Add the receptor protein to each well.

    • Add the fluorescent tracer to each well.

    • Include control wells for high polarization (receptor + tracer) and low polarization (tracer only).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (typically 30-60 minutes).[14]

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument will measure the intensity of the emitted light parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The instrument software will calculate the polarization (in millipolarization units, mP).

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a competitive binding model to determine the IC50.

    • Calculate the Ki value using a similar principle to the radioligand binding assay, taking into account the concentration and affinity of the fluorescent tracer.

Conclusion and Future Directions

This technical guide has provided a predictive framework for the receptor binding profile of 3-Amino-5-hydroxy-N,N-dimethylbenzamide, grounded in the established structure-activity relationships of related benzamide compounds. The primary hypothesized targets are the dopamine D2 and various serotonin receptors, suggesting its potential as a novel CNS therapeutic agent. The detailed, step-by-step protocols for radioligand and fluorescence polarization binding assays provide the necessary tools for the empirical validation of these predictions.

Future research should focus on the synthesis of 3-Amino-5-hydroxy-N,N-dimethylbenzamide and the subsequent execution of the described binding assays across a broad panel of CNS receptors. Following the initial binding profile determination, functional assays should be employed to characterize the activity of the compound at its primary targets (i.e., agonist, antagonist, or partial agonist). These studies will be critical in elucidating the therapeutic potential of this novel chemical entity.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres. [Link]

  • Chue, P., & Welch, R. (2000). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 43(15), 2847-2855.
  • Li, M., et al. (2019). Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. Archiv der Pharmazie, 352(4), e1800306.
  • Lane, J. R., et al. (2014). Radioligand binding assays. Bio-protocol, 4(12), e1135.
  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 13(9), 3295-3308.
  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747.
  • Schönbächler, R. D., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 189(1), 104-113.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32.
  • Wang, Z., et al. (2016). Synthesis, structure-activity relationships, and biological evaluation of a series of benzamides as potential multireceptor antipsychotics. Bioorganic & Medicinal Chemistry Letters, 26(14), 3277-3282.
  • Kaczor, A. A., & Matosiuk, D. (2002). Chemical structure - biological activity relationship in the group of benzamide compounds II. Current Medicinal Chemistry, 9(1), 35-51.
  • Campiani, G., et al. (2002). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with Selective Affinity for the 5-HT4 Receptor: Synthesis and Structure−Affinity and Structure−Activity Relationships of a New Series of Partial Agonist and Antagonist Derivatives. Journal of Medicinal Chemistry, 45(19), 4278-4289.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Anson, B. J., et al. (2020). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Chemical Biology, 15(11), 3021-3028.
  • Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Spirit Pharmacist. [Link]

  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747.
  • Schönbächler, R. D., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 189(1), 104-113.
  • Glamkowski, E. J., et al. (1994). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 37(11), 1643-1648.
  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis pathway for 3-Amino-5-hydroxy-N,N-dimethylbenzamide

Application Note: Advanced Synthesis Protocol for 3-Amino-5-hydroxy-N,N-dimethylbenzamide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Amino-5-hydroxy-N,N-dimethylbenza...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 3-Amino-5-hydroxy-N,N-dimethylbenzamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Amino-5-hydroxy-N,N-dimethylbenzamide (CAS: 1243408-13-0) Application: Pharmaceutical building block, intermediate for kinase inhibitors and epigenetic modulators.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of highly functionalized benzamides like 3-amino-5-hydroxy-N,N-dimethylbenzamide requires careful orchestration of reaction sequences to prevent cross-reactivity between nucleophilic functional groups.

The optimal pathway utilizes 3-hydroxy-5-nitrobenzoic acid as the commercially available starting material. The sequence is designed with the following causality:

  • Amidation Precedes Reduction: If the nitro group were reduced to an aniline first, the resulting 3-amino-5-hydroxybenzoic acid would possess two competing nucleophiles (the aromatic amine and the secondary amine reagent) during the subsequent amidation step, leading to unwanted polymerization or self-condensation.

  • Chemoselective Activation: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) allows for the chemoselective activation of the carboxylic acid in the presence of the unprotected phenol[1].

  • Heterogeneous Catalytic Hydrogenation: The reduction of the nitroarene to the aniline is achieved via hydrogen gas over a Palladium on Carbon (Pd/C) catalyst. This method is highly chemoselective, leaves the amide and phenol intact, and generates only water as a byproduct, streamlining purification[2].

G SM 3-Hydroxy-5-nitro- benzoic acid Step1 Amidation (EDC/HOBt, HNMe2) SM->Step1 Int 3-Hydroxy-N,N-dimethyl- 5-nitrobenzamide Step1->Int Step2 Reduction (H2, Pd/C) Int->Step2 Prod 3-Amino-5-hydroxy- N,N-dimethylbenzamide Step2->Prod

Workflow for the synthesis of 3-Amino-5-hydroxy-N,N-dimethylbenzamide.

Experimental Protocols

Phase 1: Synthesis of 3-Hydroxy-N,N-dimethyl-5-nitrobenzamide (Amidation)

Mechanistic Insight: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Because O-acylisoureas are prone to racemization and unwanted rearrangement into unreactive N-acylureas, HOBt is introduced. HOBt rapidly attacks the O-acylisourea to form an OBt-active ester, which is stable against rearrangement but highly susceptible to nucleophilic attack by dimethylamine[1][3].

Materials:

  • 3-Hydroxy-5-nitrobenzoic acid (1.0 equiv, 10.0 mmol, 1.83 g)

  • Dimethylamine hydrochloride (1.5 equiv, 15.0 mmol, 1.22 g)

  • EDC·HCl (1.2 equiv, 12.0 mmol, 2.30 g)

  • HOBt hydrate (1.2 equiv, 12.0 mmol, 1.62 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv, 35.0 mmol, 6.1 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Procedure:

  • Activation: Charge an oven-dried 100 mL round-bottom flask with 3-hydroxy-5-nitrobenzoic acid (1.83 g) and anhydrous DMF (25 mL) under an argon atmosphere.

  • Add HOBt (1.62 g) and EDC·HCl (2.30 g) sequentially. Stir the reaction mixture at room temperature for 30 minutes to ensure complete formation of the OBt-active ester.

  • Amidation: In a separate vial, suspend dimethylamine hydrochloride (1.22 g) in a small volume of DMF and add DIPEA (6.1 mL) to liberate the free amine. Transfer this solution dropwise to the main reaction flask.

  • Stir the reaction mixture at room temperature for 12–16 hours. Monitor progression via TLC (Eluent: 5% MeOH in DCM; UV active).

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold 0.5 M HCl (to protonate the phenol and remove excess DIPEA/dimethylamine).

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM) to afford 3-hydroxy-N,N-dimethyl-5-nitrobenzamide as a pale yellow solid.

G Acid Carboxylic Acid EDC EDC Activation Acid->EDC OAI O-Acylisourea (Prone to N-acylurea rearrangement) EDC->OAI HOBt HOBt Addition OAI->HOBt OBt OBt Active Ester (Stable Intermediate) HOBt->OBt Amine Dimethylamine Attack OBt->Amine Amide Amide Product Amine->Amide

Mechanism of EDC/HOBt mediated amidation suppressing side reactions.

Phase 2: Synthesis of 3-Amino-5-hydroxy-N,N-dimethylbenzamide (Reduction)

Mechanistic Insight: Catalytic hydrogenation over Pd/C proceeds via a heterogeneous surface mechanism. Molecular hydrogen dissociates on the palladium surface. The nitro group adsorbs to the metal and undergoes a stepwise reduction (–NO₂ → –NO → –NHOH → –NH₂), ultimately desorbing as the primary aniline[4]. This method avoids the harsh acidic conditions and heavy metal waste associated with Béchamp reductions (Fe/HCl)[2].

Materials:

  • 3-Hydroxy-N,N-dimethyl-5-nitrobenzamide (1.0 equiv, 5.0 mmol, 1.05 g)

  • 10% Palladium on Carbon (Pd/C) (10% w/w, 105 mg)

  • Hydrogen gas (Balloon)

  • Anhydrous Methanol (MeOH) (20 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 3-hydroxy-N,N-dimethyl-5-nitrobenzamide (1.05 g) in anhydrous MeOH (20 mL) in a 50 mL two-neck round-bottom flask.

  • Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (105 mg) to the solution. Safety Note: Pd/C is pyrophoric when dry; always add to a solvent under an inert atmosphere.

  • Hydrogenation: Evacuate the flask under light vacuum and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times.

  • Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm) for 4–6 hours.

  • Monitor the reaction via TLC (Eluent: 10% MeOH in DCM). The product will show a distinct retention factor and stain positively with ninhydrin (indicating a primary amine).

  • Filtration: Once complete, purge the flask with argon. Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-Amino-5-hydroxy-N,N-dimethylbenzamide as an off-white to pale brown solid. The product is typically >95% pure at this stage and can be used directly for downstream coupling.

Reaction Optimization Data

The following table summarizes the optimization parameters evaluated during protocol development to maximize yield and chemoselectivity.

Reaction StepParameter TestedCondition ACondition BCondition COptimal Choice & Rationale
Amidation Coupling AgentHATU / DIPEAEDC / HOBtSOCl₂ (Acid Chloride)EDC/HOBt : High yield (85%), avoids phenol chlorination seen with SOCl₂, more cost-effective than HATU.
Amidation SolventDCMTHFDMFDMF : Superior solubility for the highly polar 3-hydroxy-5-nitrobenzoic acid starting material.
Reduction Catalyst / H₂ SourceFe / NH₄ClPd/C / H₂ gasRaney-Ni / H₂ gasPd/C / H₂ : Cleanest profile (>95% yield), avoids iron sludge workup, no over-reduction of the aromatic ring[2][4].

References

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Retrieved from[Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 3-Amino-5-hydroxy-N,N-dimethylbenzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Quantification and Quality Control Introduction & Analyte Profiling 3-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Quantification and Quality Control

Introduction & Analyte Profiling

3-Amino-5-hydroxy-N,N-dimethylbenzamide (CAS: 1243408-13-0) is a highly polar, amphoteric benzamide derivative. Its molecular architecture features three distinct functional groups: an aromatic amine (pKa ~4.5), a phenolic hydroxyl group (pKa ~9.5), and an N,N-dimethylamide moiety.

Quantifying this compound via High-Performance Liquid Chromatography (HPLC) presents significant challenges. Standard C18 reversed-phase columns rely primarily on hydrophobic (dispersive) interactions. Because of its multiple hydrogen-bonding sites and high polarity, 3-Amino-5-hydroxy-N,N-dimethylbenzamide exhibits poor retention (eluting near the void volume) on traditional alkyl phases[1]. Furthermore, the basic amino group is prone to secondary interactions with residual silanols on silica supports, leading to severe peak tailing[2]. Finally, aminophenol derivatives are highly susceptible to auto-oxidation in neutral or alkaline environments.

This application note details a robust, self-validating HPLC-UV method engineered specifically to overcome these physicochemical hurdles, validated in strict accordance with ICH Q2(R2) guidelines[3].

Scientific Rationale: Mechanistic Method Design

To elevate this method from a standard protocol to a robust analytical system, every experimental parameter was selected based on the specific causality of the analyte's chemistry.

Stationary Phase Selection: The Power of PFP

Instead of a conventional C18, this method utilizes a Pentafluorophenyl (PFP) stationary phase. The PFP column introduces orthogonal retention mechanisms crucial for polar aromatics[1]:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring strongly interacts with the electron-rich aromatic ring of the aminophenol.

  • Dipole-Dipole & Hydrogen Bonding: The highly electronegative fluorine atoms induce strong dipole interactions with the protonated amine and the hydroxyl group, ensuring an optimal retention factor ( k′>2 ) without requiring highly aqueous mobile phases that risk phase collapse.

Mobile Phase & pH Control

The mobile phase pH is strictly controlled at pH 2.5 using a 10 mM Potassium Phosphate buffer.

  • Ionization Control: At pH 2.5, the phenolic hydroxyl remains fully neutral, while the aromatic amine is fully protonated ( NH3+​ ). Forcing the molecule into a single, stable ionization state prevents the split peaks and mixed-mode tailing commonly seen with amphoteric compounds[2].

  • Oxidative Stability: The acidic environment thermodynamically stabilizes the aminophenol core, preventing auto-oxidation during the chromatographic run and ensuring sample integrity in the autosampler.

Method_Dev A Analyte Profiling 3-Amino-5-hydroxy-N,N-dimethylbenzamide (Amphoteric, High Polarity) B Stationary Phase Selection Select PFP Column for π-π & Dipole Interactions A->B C Mobile Phase Optimization Set pH 2.5 to Protonate Amine & Prevent Oxidation B->C D Method Refinement Optimize Gradient & Temperature (30°C) C->D E System Suitability Testing Verify k' > 2, Tailing < 1.5, Plates > 5000 D->E

Fig 1. Mechanistic workflow for HPLC method development of polar amphoteric benzamides.

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized below to ensure seamless method transfer.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controls phase viscosity and mass transfer)
Detection UV at 280 nm (Optimal for aminophenol absorbance)
Injection Volume 10 µL
Run Time 15 Minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Maximize retention of polar analyte
8.06040Elute target compound (~6.5 min)
10.02080Column wash (remove hydrophobic impurities)
11.0955Re-equilibration
15.0955End of run

Experimental Protocols: A Self-Validating System

To establish trustworthiness, this protocol operates as a self-validating system . The workflow mandates a System Suitability Test (SST) prior to sample analysis. If the SST criteria are not met, the run is automatically aborted, preventing the generation of invalid data.

Step 1: Mobile Phase & Diluent Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm hydrophilic membrane.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (90:10, v/v). Causality: Using an acidic diluent prevents the oxidation of the analyte during autosampler storage.

Step 2: Standard Preparation
  • Accurately weigh 25.0 mg of 3-Amino-5-hydroxy-N,N-dimethylbenzamide reference standard into a 50 mL volumetric flask[4].

  • Add 30 mL of Diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Make up to the mark with Diluent to yield a 500 µg/mL Stock Solution .

  • Dilute 5.0 mL of the stock into a 50 mL volumetric flask to achieve a 50 µg/mL Working Standard .

Step 3: System Suitability Testing (SST)

Inject the 50 µg/mL Working Standard six consecutive times. The system is only validated for sample analysis if it meets the criteria in Table 3 .

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Factor ( k′ ) >2.0 Ensures analyte is not eluting in the void volume.
Tailing Factor ( Tf​ ) ≤1.5 Confirms suppression of secondary silanol interactions.
Theoretical Plates ( N ) >5000 Validates column efficiency and packing integrity.
Injection Precision %RSD≤2.0% Verifies autosampler accuracy and integration consistency.

ICH Q2(R2) Method Validation Framework

The developed method was validated according to the latest ICH Q2(R2) guidelines for quantitative analytical procedures[3][5]. The validation strategy ensures the method is fit for its intended purpose across the entire product lifecycle.

Validation_Workflow Start ICH Q2(R2) Validation Protocol Spec Specificity Resolution from Degradants Start->Spec Lin Linearity R² ≥ 0.999 (25-150%) Start->Lin Acc Accuracy Recovery 98-102% Start->Acc Prec Precision %RSD ≤ 2.0% Start->Prec Rob Robustness Flow, pH, Temp Variances Start->Rob

Fig 2. ICH Q2(R2) validation framework for quantitative analytical procedures.

Validation Summary Data

Table 4: ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) MethodologyResult / Performance
Specificity Forced degradation (Acid, Base, Peroxide, Light).No interfering peaks at the analyte retention time ( Rs​>2.0 for all degradants).
Linearity & Range 5 concentration levels ranging from 25% to 150% of the target concentration (12.5 to 75 µg/mL)[4]. R2=0.9998 ; y-intercept ≤2% of target response.
Accuracy (Recovery) Triplicate preparations of spiked samples at 50%, 100%, and 150% levels.Mean Recovery: 99.4% - 101.2%.
Method Precision 6 independent sample preparations at 100% concentration. %RSD=0.85% (Intra-day).
LOD / LOQ Based on Signal-to-Noise ratio (S/N 3:1 for LOD, 10:1 for LOQ).LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min), pH ( ±0.2 ), and Temp ( ±2°C ).SST criteria met under all perturbed conditions.

Conclusion

The quantification of 3-Amino-5-hydroxy-N,N-dimethylbenzamide requires a deliberate departure from standard C18 methodologies. By leveraging the orthogonal π−π and dipole interactions of a PFP stationary phase, combined with strict pH control (pH 2.5) to manage the analyte's amphoteric nature and oxidative vulnerability, this method achieves superior peak shape and retention. The integration of a self-validating SST protocol and comprehensive ICH Q2(R2) validation ensures that this method is highly reliable, reproducible, and ready for routine pharmaceutical quality control applications.

Sources

Method

Application Notes &amp; Protocols: 3-Amino-5-hydroxy-N,N-dimethylbenzamide as a Versatile Precursor in Organic Synthesis

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of 3-Amino-5-hydroxy-N,N-dimethylbenzamide as a versatile precursor in modern o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the utility of 3-Amino-5-hydroxy-N,N-dimethylbenzamide as a versatile precursor in modern organic synthesis. This document provides a comprehensive overview of a proposed synthetic route, key chemical transformations, and detailed experimental protocols, underscoring the potential of this molecule in the generation of novel chemical entities.

Introduction: A Multifunctional Scaffold for Chemical Innovation

3-Amino-5-hydroxy-N,N-dimethylbenzamide is a unique trifunctional aromatic compound, incorporating a nucleophilic aniline-type amino group, a phenolic hydroxyl group, and a robust N,N-dimethylbenzamide moiety. This distinct arrangement of functional groups, with a meta-relationship between them, offers a rich platform for a variety of chemical transformations. The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1][2][3] The strategic placement of amino and hydroxyl groups on this scaffold opens up new avenues for creating diverse molecular architectures with potential applications in drug discovery, materials science, and agrochemicals.

The inherent reactivity of the amino and hydroxyl groups allows for selective functionalization, enabling the synthesis of a library of derivatives from a single, common intermediate. This guide will provide a plausible and detailed synthetic pathway to access this precursor and will explore its subsequent derivatization through established and reliable organic reactions.

Synthesis of 3-Amino-5-hydroxy-N,N-dimethylbenzamide

The synthesis of the title compound can be efficiently achieved from commercially available 3,5-dinitrobenzoic acid. The proposed synthetic route involves a three-step sequence: amidation, followed by a chemoselective reduction of the nitro groups, and finally, a diazotization-hydroxylation sequence.

Synthetic Workflow

Synthesis_Workflow Start 3,5-Dinitrobenzoic Acid Step1 Amidation (SOCl₂, (CH₃)₂NH) Start->Step1 Intermediate1 3,5-Dinitro-N,N-dimethylbenzamide Step1->Intermediate1 Step2 Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate1->Step2 Intermediate2 3,5-Diamino-N,N-dimethylbenzamide Step2->Intermediate2 Step3 Mono-diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) Intermediate2->Step3 End 3-Amino-5-hydroxy-N,N-dimethylbenzamide Step3->End

Caption: Proposed synthetic workflow for 3-Amino-5-hydroxy-N,N-dimethylbenzamide.

Experimental Protocols

Step 1: Synthesis of 3,5-Dinitro-N,N-dimethylbenzamide

This protocol is adapted from standard amide formation procedures.[4]

  • Materials: 3,5-Dinitrobenzoic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Dimethylamine (2M solution in THF), Triethylamine.

  • Procedure:

    • To a stirred solution of 3,5-dinitrobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of DMF.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (2.5 eq) followed by the dropwise addition of a 2M solution of dimethylamine in THF (1.2 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel.

Step 2: Synthesis of 3,5-Diamino-N,N-dimethylbenzamide

This procedure is based on the well-established reduction of aromatic nitro compounds.

  • Materials: 3,5-Dinitro-N,N-dimethylbenzamide, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium bicarbonate.

  • Procedure:

    • Dissolve 3,5-dinitro-N,N-dimethylbenzamide (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid portion-wise, maintaining the temperature below 50 °C.

    • After the addition is complete, heat the mixture to reflux for 3 hours.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution with saturated sodium bicarbonate until the pH is approximately 8.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 3-Amino-5-hydroxy-N,N-dimethylbenzamide

This step utilizes a mono-diazotization followed by hydrolysis, a common method for converting an aromatic amine to a phenol. A similar transformation has been reported for the synthesis of 3-amino-5-hydroxybenzoic acid.[5]

  • Materials: 3,5-Diamino-N,N-dimethylbenzamide, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.

  • Procedure:

    • Dissolve 3,5-diamino-N,N-dimethylbenzamide (1.0 eq) in dilute sulfuric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5 °C.

    • Stir the mixture at this temperature for 30 minutes.

    • Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until nitrogen evolution ceases.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Applications in Organic Synthesis: A Platform for Derivatization

The presence of three distinct functional groups allows for a range of selective modifications, making 3-Amino-5-hydroxy-N,N-dimethylbenzamide a valuable building block.

Selective N-Alkylation and N-Acylation

The amino group can be selectively alkylated or acylated under standard conditions. Selective N-alkylation of aminophenols has been previously demonstrated.[6]

Protocol: Selective N-Benzylation

  • Materials: 3-Amino-5-hydroxy-N,N-dimethylbenzamide, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of 3-Amino-5-hydroxy-N,N-dimethylbenzamide (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).

    • Reflux the mixture for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the N-benzylated product.

Selective O-Alkylation and O-Acylation

The phenolic hydroxyl group can be selectively functionalized, for instance, by Williamson ether synthesis or esterification. The synthesis of 3-alkoxy methyl benzoate derivatives from 3-hydroxy methyl benzoate is a comparable transformation.[7]

Protocol: Selective O-Methylation

  • Materials: 3-Amino-5-hydroxy-N,N-dimethylbenzamide, Dimethyl sulfate ((CH₃)₂SO₄), Potassium carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of 3-Amino-5-hydroxy-N,N-dimethylbenzamide (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and dimethyl sulfate (1.1 eq) at room temperature.

    • Stir the mixture for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Derivatization Workflow

Derivatization_Workflow Precursor 3-Amino-5-hydroxy-N,N-dimethylbenzamide N_Alkylation N-Alkylation (R-X, Base) Precursor->N_Alkylation N_Acylation N-Acylation (RCOCl, Base) Precursor->N_Acylation O_Alkylation O-Alkylation (R-X, Base) Precursor->O_Alkylation O_Acylation O-Acylation (RCOCl, Base) Precursor->O_Acylation N_Product N-Substituted Derivatives N_Alkylation->N_Product N_Acylation->N_Product O_Product O-Substituted Derivatives O_Alkylation->O_Product O_Acylation->O_Product

Caption: Potential derivatization pathways for 3-Amino-5-hydroxy-N,N-dimethylbenzamide.

Quantitative Data Summary

While experimental data for 3-Amino-5-hydroxy-N,N-dimethylbenzamide is not yet available in the literature, the following table provides expected physicochemical properties based on computational predictions and data from structurally similar compounds.

PropertyPredicted/Expected ValueBasis of Prediction
Molecular Formula C₉H₁₂N₂O₂-
Molecular Weight 180.21 g/mol -
LogP ~1.5Computational prediction
pKa (amine) ~4.5Analogy to m-aminophenol
pKa (hydroxyl) ~9.5Analogy to m-aminophenol
¹H NMR (DMSO-d₆) Aromatic protons: 6.0-7.0 ppm; N-CH₃: ~2.9, 3.1 ppm (singlets); NH₂: ~5.0 ppm (broad singlet); OH: ~9.0 ppm (broad singlet)Based on similar structures
¹³C NMR (DMSO-d₆) Aromatic carbons: 100-160 ppm; N-CH₃: ~35, 38 ppm; C=O: ~170 ppmBased on similar structures

Conclusion and Future Outlook

3-Amino-5-hydroxy-N,N-dimethylbenzamide represents a promising and versatile precursor for organic synthesis. Its straightforward, proposed synthesis from readily available starting materials, combined with the potential for selective functionalization of its amino and hydroxyl groups, makes it an attractive building block for the creation of diverse and complex molecules. The inherent benzamide scaffold suggests that derivatives of this compound could be of significant interest in medicinal chemistry, potentially leading to the discovery of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this valuable chemical intermediate.

References

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  • To be populated with relevant citations from the synthesis and applic
  • To be populated with relevant citations from the synthesis and applic
  • To be populated with relevant citations from the synthesis and applic
  • To be populated with relevant citations from the synthesis and applic
  • Selective alkylation of aminophenols. (2010).
  • To be populated with relevant citations from the synthesis and applic
  • Synthesis of unlabelled and carboxyl-labelled 3-Amino-5-hydroxybenzoic acid. (1981). Aust J Chem, 34(6), 1319–1324. [Link]

  • To be populated with relevant citations from the synthesis and applic
  • To be populated with relevant citations from the synthesis and applic
  • To be populated with relevant citations from the synthesis and applic
  • To be populated with relevant citations from the synthesis and applic
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2019). Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • To be populated with relevant citations from the synthesis and applic
  • To be populated with relevant citations from the synthesis and applic
  • To be populated with relevant citations from the synthesis and applic
  • To be populated with relevant citations from the synthesis and applic
  • To be populated with relevant citations from the synthesis and applic
  • To be populated with relevant citations from the synthesis and applic
  • To be populated with relevant citations from the synthesis and applic
  • To be populated with relevant citations from the synthesis and applic
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2024). MDPI. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2021). ResearchGate. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017). RSC Advances, 7(59), 37049-37061. [Link]

Sources

Application

Application Note: 3-Amino-5-hydroxy-N,N-dimethylbenzamide as a Privileged Scaffold in Fragment-Based Drug Discovery for Bromodomain Inhibitors

Executive Summary The development of small-molecule inhibitors targeting epigenetic readers, specifically the Bromodomain and Extra-Terminal (BET) family proteins, has revolutionized targeted oncology and immunology. Fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting epigenetic readers, specifically the Bromodomain and Extra-Terminal (BET) family proteins, has revolutionized targeted oncology and immunology. Fragment-Based Drug Discovery (FBDD) is the premier methodology for identifying novel, highly ligand-efficient starting points for these targets. This application note details the mechanistic rationale and experimental workflows for utilizing 3-Amino-5-hydroxy-N,N-dimethylbenzamide as a privileged, Rule-of-Three (Ro3) compliant fragment scaffold for targeting the ϵ -N-acetylated lysine (KAc) binding pocket of Bromodomain-containing protein 4 (BRD4) and related non-BET bromodomains [1].

Mechanistic Rationale: The Fragment Scaffold

Bromodomains are epigenetic reader modules that recognize acetylated lysine residues on histone tails, driving the assembly of transcriptional complexes. Dysregulation of BRD4 leads to the aberrant expression of oncogenes such as c-Myc[2].

The compound 3-Amino-5-hydroxy-N,N-dimethylbenzamide (MW: 180.2 Da) is an exquisitely designed fragment that acts as a highly efficient KAc mimetic.

  • The KAc Mimetic Core: Unlike primary amides, the N,N-dimethylamide moiety perfectly occupies the small, hydrophobic KAc binding pocket. It acts as a hydrogen bond acceptor, forming a critical interaction with the conserved Asparagine residue (e.g., Asn140 in BRD4 BD1) and coordinating with the conserved structural water network at the base of the pocket [1].

  • Vectors for Fragment Growth: The 3-amino and 5-hydroxyl substituents are strategically oriented toward the solvent-exposed opening of the binding pocket. The 5-hydroxyl group interacts with the WPF shelf (Trp81, Pro82, Phe83), while the 3-amino group provides an ideal synthetic handle (e.g., via Buchwald-Hartwig cross-coupling) to extend into the ZA channel. This vector trajectory is critical for driving isoform selectivity (e.g., BD1 vs. BD2) during hit-to-lead optimization [2].

G HAc Acetylated Histones (H3K27ac / H4K16ac) BRD4 BRD4 Recruitment (Epigenetic Reader) HAc->BRD4 Myc c-Myc Transcription & Gene Expression BRD4->Myc Proliferation Tumor Cell Proliferation Myc->Proliferation Inhibitor 3-Amino-5-hydroxy- N,N-dimethylbenzamide Inhibitor->BRD4 Competitive Inhibition (KAc Mimetic) Arrest Cell Cycle Arrest & Apoptosis Inhibitor->Arrest c-Myc Downregulation

BRD4 Epigenetic Signaling Pathway and the Mechanism of Fragment-Based Inhibition.

Experimental Workflows: Fragment Screening & Validation

Because fragments bind with low affinity (typically Kd​ in the high micromolar range), they must be screened at high concentrations (100 µM – 1 mM). This necessitates highly specialized, artifact-resistant assay formats.

Protocol 1: High-Throughput TR-FRET BRD4 Binding Assay

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is the gold standard for primary fragment screening.

  • Causality: At screening concentrations >100 µM, fragment auto-fluorescence and inner-filter effects generate massive false-positive rates in standard fluorescence intensity assays. TR-FRET utilizes a Lanthanide donor (Europium) with a long emission half-life (>1 ms). By introducing a 100 µs delay before signal integration, all short-lived background fluorescence from the fragment decays, yielding a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Note: The inclusion of CHAPS is critical to prevent fragment aggregation, a primary source of promiscuous inhibition in FBDD.

  • Fragment Dispensing: Acoustically dispense (e.g., Echo 550) 3-Amino-5-hydroxy-N,N-dimethylbenzamide into a 384-well proxiplate to achieve a final concentration gradient (10 µM to 1 mM).

  • Complex Formation: Add 5 nM His-tagged BRD4 BD1 and 2 nM Europium-labeled anti-His antibody (Donor). Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 10 nM AlexaFluor-647 labeled BET ligand (Acceptor Tracer). Incubate for 60 minutes to reach equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader using TR-FRET mode (Excitation: 337 nm, Emission: 620 nm and 665 nm, Delay: 100 µs, Integration: 200 µs). Calculate the FRET ratio (665/620 nm) to determine the IC 50​ .

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Biochemical hits must be validated biophysically to confirm direct, 1:1 reversible binding and to calculate Ligand Efficiency (LE).

  • Causality: Because fragments are small (<200 Da), the refractive index change upon binding is minute. Furthermore, fragments exhibit extremely fast association ( kon​ ) and dissociation ( koff​ ) rates. Therefore, high-density target immobilization and Single-Cycle Kinetics (SCK) are required to capture transient binding without degrading the target via harsh regeneration steps [3].

Step-by-Step Methodology:

  • Sensor Surface Preparation: Immobilize an anti-His antibody onto a CM5 sensor chip via standard amine coupling. Capture His-tagged BRD4 BD1 to a high density of ~3000 Response Units (RU).

  • Analyte Preparation: Dilute the fragment in running buffer (PBS-P+ with 2% DMSO). Note: The DMSO concentration must perfectly match the reference channel to prevent bulk refractive index mismatch artifacts.

  • Single-Cycle Kinetics Injection: Inject the fragment in a 5-point concentration series (e.g., 10, 30, 90, 270, 810 µM) at a flow rate of 30 µL/min without regeneration steps between injections.

  • Data Analysis: Double-reference the sensograms (subtracting the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( Kd​ ).

FBDD Frag Fragment Library Screening TRFRET Primary Assay (TR-FRET Competition) Frag->TRFRET SPR Orthogonal Validation (SPR Kinetics) TRFRET->SPR Xray X-ray Crystallography (Pose Determination) SPR->Xray Lead Hit-to-Lead (ZA Loop Growth) Xray->Lead

FBDD Hit-to-Lead Workflow for Bromodomain Inhibitors.

Data Presentation: Fragment Validation Metrics

The addition of the 3-amino and 5-hydroxyl groups to the N,N-dimethylbenzamide core significantly enhances binding affinity and Ligand Efficiency (LE), providing an optimal starting point for structure-based drug design (SBDD).

CompoundMW (Da)BRD4 BD1 IC 50​ (µM) Kd​ (SPR, µM)Ligand Efficiency (LE)*
N,N-dimethylacetamide87.1>5000>5000N/A
N,N-dimethylbenzamide149.28509200.28
3-Amino-5-hydroxy-N,N-dimethylbenzamide 180.2 45 52 0.34

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value >0.30 is highly desirable for FBDD progression.

References

  • Crawford, T. D., et al. (2016). "Diving into the Water: Inducible Binding Conformations for BRD4, TAF1(2), BRD9, and CECR2 Bromodomains." Journal of Medicinal Chemistry.[Link]

  • Sheppard, R. J., et al. (2020). "Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins." Journal of Medicinal Chemistry.[Link]

  • Silva-Santisteban, M. C., et al. (2013). "Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2." PLoS One.[Link]

  • RCSB Protein Data Bank. (2016). "5I88: BRD4 in complex with Cpd4 ((E)-3-(6-(but-2-en-1-yl)-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)-N,N-dimethylbenzamide)." RCSB PDB. [Link]

Method

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Guide for 3-Amino-5-hydroxy-N,N-dimethylbenzamide

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary 3-Amino-5-hydroxy-N,N-dimethylbenzamide (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

3-Amino-5-hydroxy-N,N-dimethylbenzamide (CAS: 1243408-13-0) is a functionalized benzamide derivative utilized as a preclinical tool compound and organic building block[1]. Characterized by a primary amine, a phenolic hydroxyl group, and a tertiary N,N-dimethyl amide, the compound presents unique physicochemical properties. While these functional groups offer excellent hydrogen-bonding potential for target engagement, they can also lead to crystal lattice stability that complicates aqueous solubility.

This application note provides a comprehensive, self-validating framework for the in vivo formulation, pharmacokinetic (PK) profiling, and dose-escalation of this compound in murine models, ensuring high scientific integrity and reproducible data generation.

Physicochemical Rationale & Formulation Strategy

Before initiating in vivo dosing, the physical state of the compound must be optimized. Administering unformulated compound can lead to erratic gastrointestinal (GI) absorption or fatal micro-precipitation in the bloodstream.

Causality & Experience: The combination of hydrogen-bond donors (-NH2, -OH) and acceptors (amide carbonyl) often results in moderate lipophilicity and poor dissolution in purely aqueous media. Therefore, distinct strategies must be employed depending on the route of administration.

Table 1: Recommended Vehicle Matrices for Preclinical Dosing
RouteRecommended Formulation MatrixCausality / Rationale
Intravenous (IV) 5% DMSO + 40% PEG400 + 55% SalineDMSO disrupts the crystal lattice; PEG400 acts as a co-solvent to maintain solubility in the aqueous bloodstream, preventing micro-precipitation.
Oral (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterMC increases viscosity to prevent particle settling; Tween 80 reduces surface tension to wet hydrophobic particles, ensuring a homogeneous suspension[2].

Experimental Protocols: Formulation & Pharmacokinetics

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every dosing solution is analytically verified before administration to guarantee that any observed in vivo variance is due to biology, not formulation errors.

Protocol A: Preparation of Self-Validating Oral Suspension

Objective: Prepare a homogeneous 5 mg/mL suspension for oral gavage.

  • Vehicle Preparation: Dissolve 0.5 g of low-viscosity Methylcellulose in 100 mL of purified water. Stir continuously until fully hydrated into a clear, viscous solution. Add 0.1 mL of Tween 80[2].

  • Trituration (Critical Step): Weigh the required mass of 3-Amino-5-hydroxy-N,N-dimethylbenzamide. Transfer to a clean mortar. Add a few drops of the vehicle and triturate vigorously to form a smooth paste.

    • Causality: Mechanical shearing breaks down agglomerates, ensuring a uniform particle size distribution which is critical for consistent GI absorption.

  • Dilution: Gradually add the remaining vehicle while stirring continuously on a magnetic stir plate[3].

  • System Validation (Homogeneity QC): Prior to dosing, extract three 50 µL aliquots from the top, middle, and bottom of the suspension. Analyze via HPLC-UV.

    • Acceptance Criteria: The concentration across all three samples must be within ±10% of the target concentration. If not, continue mechanical stirring.

Protocol B: Pharmacokinetic Study Design in Mice

Objective: Determine the plasma concentration-time profile following a single oral dose.

  • Acclimatization & Fasting: Fast male C57BL/6J mice (8-10 weeks old) for 3-4 hours prior to dosing, allowing free access to water[3].

    • Causality: Fasting standardizes the gastric emptying rate and minimizes food-drug interactions, drastically reducing inter-subject variability[3].

  • Dosing: Administer the validated suspension via oral gavage at a standard volume of 10 mL/kg (e.g., yielding a 50 mg/kg dose)[2].

  • Serial Blood Sampling: Collect ~50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2].

    • Causality: Early timepoints (0.25-1h) capture the absorption phase and Cmax​ , while late timepoints (8-24h) accurately define the terminal elimination half-life ( t1/2​ ).

  • Bioanalysis: Centrifuge blood at 4°C to separate plasma. Quantify 3-Amino-5-hydroxy-N,N-dimethylbenzamide concentrations using a validated LC-MS/MS method[3].

PK_Workflow N1 Formulation Preparation N2 In Vivo Administration N1->N2 N3 Serial Blood Sampling N2->N3 N4 LC-MS/MS Bioanalysis N3->N4 N5 PK Parameter Calculation N4->N5

Caption: Logical workflow for the in vivo pharmacokinetic evaluation of 3-Amino-5-hydroxy-N,N-dimethylbenzamide.

Data Presentation & Pharmacokinetic Parameters

Upon completion of the LC-MS/MS bioanalysis, the data must be subjected to Non-Compartmental Analysis (NCA). The following table summarizes the critical quantitative parameters that must be reported to evaluate the compound's viability for future efficacy studies.

Table 2: Standard Pharmacokinetic Parameters for Evaluation
ParameterDefinitionCausality / Significance in Drug Development
Cmax​ Maximum plasma concentrationDetermines if the compound reaches potential therapeutic thresholds or toxic limits.
Tmax​ Time to reach Cmax​ Indicates the rate of gastrointestinal absorption.
AUC0−last​ Area under the curveRepresents total systemic exposure; critical for determining overall bioavailability.
t1/2​ Terminal half-lifeDictates the dosing frequency required for future efficacy models (e.g., QD vs. BID).
F(%) Oral BioavailabilityCalculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) . Determines oral viability.

Predicted Metabolism & Clearance Mechanisms

Understanding the clearance of 3-Amino-5-hydroxy-N,N-dimethylbenzamide is essential for interpreting its PK profile. Based on its functional groups, the compound is highly susceptible to both Phase I and Phase II hepatic metabolism. The N,N-dimethyl amide is a classic liability for CYP450-mediated N-demethylation, while the free phenolic hydroxyl group serves as a direct site for rapid Phase II glucuronidation or sulfation.

Clearance Parent 3-Amino-5-hydroxy- N,N-dimethylbenzamide Phase1 Phase I: CYP450 N-Demethylation Parent->Phase1 Phase2 Phase II: UGT Glucuronidation Parent->Phase2 Excretion Renal / Biliary Excretion Phase1->Excretion Phase2->Excretion

Caption: Predicted Phase I and II metabolic clearance routes for the substituted benzamide derivative.

Maximum Tolerated Dose (MTD) & Dose Escalation

Before initiating long-term efficacy studies, an MTD study must be conducted to establish the therapeutic window.

  • Protocol: Utilize a modified 3+3 dose-escalation design in healthy mice. Begin at a conservative dose (e.g., 10 mg/kg) and escalate logarithmically (30, 100, 300 mg/kg).

  • Validation & Causality: Include a Vehicle-Only control group to validate that any observed physiological changes are strictly compound-specific and not an artifact of the dosing matrix. Monitor body weight daily. A dose is considered toxic if it induces >20% body weight loss or severe behavioral anomalies. The MTD is defined as the highest dose that does not trigger these predefined toxicity endpoints.

Sources

Application

3-Amino-5-hydroxy-N,N-dimethylbenzamide cell culture media preparation

Application Note: Preparation and Validation of 3-Amino-5-hydroxy-N,N-dimethylbenzamide Supplemented Cell Culture Media for In Vitro Assays Introduction & Scientific Rationale 3-Amino-5-hydroxy-N,N-dimethylbenzamide (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of 3-Amino-5-hydroxy-N,N-dimethylbenzamide Supplemented Cell Culture Media for In Vitro Assays

Introduction & Scientific Rationale

3-Amino-5-hydroxy-N,N-dimethylbenzamide (CAS: 1243408-13-0) is a highly functionalized benzamide derivative utilized as a structural building block and screening compound in drug discovery. Benzamide scaffolds are quintessential pharmacophores in medicinal chemistry, most notably recognized for their role as Poly(ADP-ribose) polymerase (PARP) inhibitors[1].

In in vitro cell culture workflows, formulating stable and bioavailable media supplemented with hydrophobic-yet-functionalized small molecules is a critical bottleneck. The molecular architecture of 3-Amino-5-hydroxy-N,N-dimethylbenzamide features an aromatic ring substituted with hydrogen-bond donating (amino, hydroxyl) and accepting (dimethylamide) groups. While these functional groups enhance target binding, they also create strong intermolecular crystal lattice energies that resist aqueous dissolution.

Improper solubilization leads to compound precipitation, inaccurate dosing, and artifactual data. This application note provides a rigorously validated protocol for formulating this compound into mammalian cell culture media. The methodology ensures strict control over solvent toxicity, maintains compound stability, and provides a self-validating framework for downstream phenotypic or target-engagement assays.

Physicochemical Properties & Solubilization Strategy

To overcome the strong intermolecular forces of the benzamide crystal lattice, anhydrous Dimethyl sulfoxide (DMSO) is mandated as the primary vehicle. DMSO effectively disrupts hydrogen bonding, allowing the compound to dissolve completely. Direct dissolution of the powder into aqueous cell culture media (like DMEM or RPMI) is strongly discouraged; the transient local supersaturation will induce immediate micro-precipitation ("crashing out"), rendering the compound biologically unavailable.

Table 1: Physicochemical Summary and Formulation Parameters

ParameterValue / Recommendation
Chemical Name 3-Amino-5-hydroxy-N,N-dimethylbenzamide
CAS Number 1243408-13-0
Molecular Weight ~180.20 g/mol
Primary Solvent 100% Sterile, Anhydrous DMSO
Max Recommended Stock 10 mM to 50 mM (in DMSO)
Max Final DMSO in Media ≤ 0.1% to 0.5% (v/v) to prevent solvent toxicity[2]
Storage (Stock) -20°C or -80°C (Aliquoted, protect from light)

Protocol: Preparation of Stock and Working Media

Expertise Insight (Causality): A common critical error in cell culture preparation is performing serial dilutions of the compound directly in the culture media. This results in varying DMSO concentrations across the dose-response curve, confounding the assay with differential solvent toxicity. The protocol below strictly utilizes DMSO for all intermediate dilutions to ensure a uniform 0.1% DMSO concentration in all final assay wells[2].

Phase A: 1000X Master Stock Preparation

  • Weighing: Accurately weigh the lyophilized 3-Amino-5-hydroxy-N,N-dimethylbenzamide powder using a calibrated microbalance.

  • Reconstitution: Add the calculated volume of sterile, anhydrous 100% DMSO to achieve a 10 mM Master Stock.

    • Formula:Volume (mL) = Mass (mg) / (Concentration (mM) × MW (g/mol)) × 1000

  • Solubilization: Vortex the vial vigorously for 30-60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Dispense the 10 mM stock into 20 µL aliquots in sterile microcentrifuge tubes. Store at -20°C. Avoid repeated freeze-thaw cycles, which degrade functionalized benzamide derivatives.

Phase B: Intermediate Serial Dilutions (The "1000X" Plate)

  • Prepare a 96-well V-bottom plate (or sterile PCR tubes) for intermediate dilutions.

  • Add 20 µL of 100% DMSO to wells 2 through 8.

  • Add 30 µL of the 10 mM Master Stock to well 1.

  • Perform a 1:3 serial dilution by transferring 10 µL from well 1 to well 2, mixing thoroughly by pipetting, and repeating down the line.

    • Result: A concentration gradient where every well is exactly 1000X the desired final concentration, maintained in 100% DMSO.

Phase C: Final Media Preparation & Cell Treatment

  • Media Spiking: In a separate deep-well plate or sterile tubes, aliquot 999 µL of pre-warmed complete cell culture media (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Addition: Transfer exactly 1 µL of the corresponding 1000X DMSO stock to the 999 µL of media.

  • Homogenization: Immediately vortex or pipette vigorously to ensure rapid dispersion. Causality: Rapid mixing prevents localized supersaturation at the droplet interface, mitigating the risk of micro-precipitation.

  • Vehicle Control: Prepare a control media using 1 µL of pure DMSO in 999 µL of media. This establishes the baseline for 0.1% DMSO toxicity and is mandatory for all experiments[2].

Workflow for preparing benzamide-supplemented media maintaining constant DMSO.

Experimental Workflow: Cell Viability Validation Assay

To validate the biological efficacy and ensure the media preparation was successful, a standard MTT or CellTiter-Glo viability assay should be performed. Benzamide derivatives are frequently evaluated in Chinese Hamster Ovary (CHO) cells or HeLa cells due to their well-characterized DNA repair mechanisms and robust growth profiles[1][3].

  • Cell Seeding: Seed CHO cells at 5,000 to 10,000 cells/well in a 96-well flat-bottom tissue culture plate (100 µL/well)[2]. Incubate overnight at 37°C, 5% CO2 to allow for attachment.

  • Treatment: Aspirate the overnight media. Carefully add 100 µL of the newly prepared 3-Amino-5-hydroxy-N,N-dimethylbenzamide working media (from Phase C) to the respective wells.

  • Incubation: Incubate for 48 to 72 hours.

  • Self-Validating QC Step: At 24 hours, inspect the highest concentration wells (e.g., 10 µM) under a phase-contrast microscope. The absence of needle-like crystals or cloudy precipitates confirms successful solubilization. If crystals are present, the calculated IC50 will be artifactual, and the stock must be reformulated.

  • Readout: Add the viability reagent (e.g., MTT solution at 5 mg/mL), incubate for 3-4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm[2]. Calculate the IC50 relative to the 0.1% DMSO vehicle control.

Mechanistic Context: Benzamides in Cell Culture

When introduced into the intracellular environment, active benzamide derivatives typically act upon nuclear targets. The amide group mimics the nicotinamide moiety of NAD+, competitively binding to the catalytic domain of PARP enzymes[1][4]. This prevents the poly-ADP-ribosylation of target proteins, effectively trapping PARP on single-strand DNA breaks and stalling replication forks, which ultimately drives the cell toward apoptosis if the genomic damage is unresolved[4][5].

Mechanistic pathway of benzamide derivatives inhibiting PARP in cell culture.

References

  • Title: 3-aminobenzamide PARP1, PARP2 79888 Source: BPS Bioscience URL: [Link]

  • Title: N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture Source: PLOS ONE URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Amino-5-hydroxy-N,N-dimethylbenzamide Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing highly functionalized aminophenol derivatives like 3-Amino-5-hydroxy-N,N-dimethylbenzamide presents unique chemosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing highly functionalized aminophenol derivatives like 3-Amino-5-hydroxy-N,N-dimethylbenzamide presents unique chemoselectivity and stability challenges. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot low yields, prevent product degradation, and establish self-validating experimental workflows.

Synthetic Strategy & Mechanistic Overview

The synthesis of 3-Amino-5-hydroxy-N,N-dimethylbenzamide is typically achieved via a two-step sequence starting from the commercially available and cost-effective 3-hydroxy-5-nitrobenzoic acid [1].

  • Amidation: The carboxylic acid is activated and coupled with dimethylamine to form the intermediate 3-hydroxy-N,N-dimethyl-5-nitrobenzamide.

  • Reduction: The nitro group is chemoselectively reduced to an amine, yielding the final product.

SynthesisWorkflow A 3-Hydroxy-5-nitrobenzoic acid (Starting Material) B 3-Hydroxy-N,N-dimethyl-5-nitrobenzamide (Intermediate) A->B Step 1: Amidation Dimethylamine, HATU, DIPEA C 3-Amino-5-hydroxy-N,N-dimethylbenzamide (Target Product) B->C Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Synthetic route from 3-hydroxy-5-nitrobenzoic acid to the target aminophenol derivative.

Troubleshooting Guides & FAQs

When synthesizing this molecule, yield losses rarely occur due to a failure of the primary reaction. Instead, they are driven by competing side reactions (O-acylation) and product instability (oxidation).

Q1: My amidation yield is low, and LC-MS shows a byproduct with a higher mass. What is happening?

A1: You are likely observing O-acylation (ester formation). The starting material contains a free phenolic hydroxyl (-OH) group. When the carboxylic acid is highly activated (e.g., using HATU or EDC), the nucleophilic phenol can compete with dimethylamine, leading to oligomerization or esterified byproducts.

  • The Fix: Dimethylamine is a highly nucleophilic secondary amine. To kinetically favor N-acylation over O-acylation without using protecting groups, ensure dimethylamine is present in a strict stoichiometric excess (3.0–4.0 equivalents) before adding the coupling reagent. Alternatively, temporarily protect the phenol as an acetate or benzyl ether, though this adds deprotection steps to your workflow.

Q2: During the nitro-to-amine reduction workup, my product turns dark brown or black, and the yield drops significantly. Why?

A2: Your final product is an electron-rich aminophenol, which is highly susceptible to rapid air oxidation. Upon exposure to atmospheric oxygen, aminophenols undergo redox cycling to form highly reactive quinone imines, which subsequently polymerize into dark, insoluble tars[2].

  • The Fix: You must exclude oxygen and quench oxidative radicals. Handle the reaction under a strict inert atmosphere (Argon or N2)[3]. More importantly, add an antioxidant such as Ascorbic Acid (0.01 - 0.1% w/v) or sodium metabisulfite to your workup solvents and chromatography mobile phases. Ascorbic acid acts as a sacrificial reducing agent, scavenging oxygen and preventing the redox cycling of the aminophenol[2].

Q3: Which reduction method is most reliable for this specific substrate?

A3: While traditional high-pressure hydrogenation (Pd/C, H2) works, it risks over-reduction or ring degradation if not carefully monitored. Mild chemical reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) in aqueous ethanol is highly chemoselective for the nitro group and tolerates the free phenol well. For advanced, scalable setups, electrolytic membrane reactors offer functional-group-tolerant nitro-to-amine reduction at atmospheric pressure and room temperature, entirely avoiding H2 gas[4].

TroubleshootingLogic Start Yield Optimization Issue Amidation Step 1: Amidation Start->Amidation Reduction Step 2: Reduction Start->Reduction Issue1 O-Acylation (Ester Formation)? Amidation->Issue1 Issue2 Product Turning Black/Brown? Reduction->Issue2 Fix1 Use Excess Dimethylamine or Protect Phenol Issue1->Fix1 Yes Fix2 Use Inert Gas (Ar/N2) & Add Ascorbic Acid Issue2->Fix2 Yes

Troubleshooting decision tree for resolving common yield-limiting side reactions.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols designed specifically to mitigate the issues discussed above.

Protocol A: Amidation (Synthesis of 3-Hydroxy-N,N-dimethyl-5-nitrobenzamide)

Causality Focus: Kinetic control to prevent O-acylation.

  • Preparation: Dissolve 3-hydroxy-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Amine Addition: Add a solution of dimethylamine in THF (3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Crucial: Adding the amine before the coupling reagent saturates the solution, ensuring the amine outcompetes the phenol for the activated ester.

  • Activation: Cool the mixture to 0 °C. Slowly add HATU (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

Protocol B: Reduction (Synthesis of 3-Amino-5-hydroxy-N,N-dimethylbenzamide)

Causality Focus: Preventing oxidative degradation of the aminophenol.

  • Degassing: Dissolve the intermediate from Protocol A in Ethanol. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Reduction: Add Iron powder (5.0 eq) and a saturated aqueous solution of NH4Cl (5.0 eq). Heat to 70 °C under an Argon balloon for 3 hours.

  • Antioxidant Quench: Prepare a receiving flask containing a 0.1% (w/v) aqueous solution of Ascorbic Acid [2].

  • Filtration: Cool the reaction mixture and filter it through a pad of Celite directly into the ascorbic acid receiving flask under a stream of Argon.

  • Isolation: Concentrate the filtrate under reduced pressure (bath temp < 40 °C). Store the final solid in an amber vial, flush the headspace with Argon, and keep at 2-8 °C[3].

Quantitative Data & Method Comparison

Selecting the right reduction method dictates your final yield and scalability. The table below summarizes the trade-offs based on current synthetic methodologies.

Reduction MethodTypical YieldRisk of Ring DegradationOxidation Prevention CompatibilityScalability
Fe / NH4Cl (Chemical) 85 - 92%Low (Highly chemoselective)Excellent (Aqueous workup allows easy ascorbic acid integration)High (Standard batch reactors)
Pd/C + H2 (Catalytic) 70 - 80%Moderate (Risk of over-reduction)Moderate (Requires strict Schlenk techniques during filtration)Medium (Requires pressure vessels)
Electrolytic Membrane > 90%Low (Mild conditions)High (Closed system, no H2 gas required)Very High (Continuous flow)

Table 1: Comparison of nitro-to-amine reduction strategies for aminophenol derivatives.

References

  • Strong Inhibition of Cholera Toxin B Subunit by Affordable, Polymer-Based Multivalent Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]

  • Opinion on m-aminophenol (Stability and Inert Atmosphere Guidelines) Source: European Commission (Scientific Committee on Consumer Products) URL:[Link][3]

  • Electrolytic Conversion of Nitro Compounds into Amines in a Membrane Reactor Source: Journal of the American Chemical Society (ACS) URL:[Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Amino-5-hydroxy-N,N-dimethylbenzamide

Welcome to the Formulation Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 3-Amino-5-hydroxy-N,N-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 3-Amino-5-hydroxy-N,N-dimethylbenzamide .

Below, we deconstruct the physicochemical barriers of this specific molecule and provide field-proven, self-validating workflows to achieve stable solubilization for both in vitro and in vivo applications.

Mechanistic Analysis: Why is this molecule insoluble?

To solve a solubility issue, we must first understand the molecular causality. 3-Amino-5-hydroxy-N,N-dimethylbenzamide possesses a lipophilic benzene core surrounded by three highly interactive functional groups:

  • Primary Amine (-NH₂): A weak base (pKa ~4.5).

  • Phenolic Hydroxyl (-OH): A weak acid (pKa ~9.5).

  • Tertiary Amine/Amide (-CON(CH₃)₂): A strong hydrogen-bond acceptor.

The Root Cause of Poor Solubility: At physiological pH (7.4), the molecule is predominantly un-ionized. The hydrogen-bond donors (-NH₂, -OH) and acceptors (amide C=O) form an extensive, tightly packed intermolecular hydrogen-bonding network in the solid state. This results in a high crystal lattice energy. Because water alone cannot provide enough solvation energy to break these solid-state bonds, the compound exhibits poor aqueous solubility. Overcoming this requires either disrupting the lattice via ionization (pH adjustment) or shielding the lipophilic core (complexation/cosolvents), as supported by standard[1][2].

Formulation Logic & Decision Tree

Your solubilization strategy must be dictated by your downstream application. Use the decision tree below to select the appropriate formulation pathway.

pH_Logic Start Determine Target pH for 3-Amino-5-hydroxy- N,N-dimethylbenzamide Acidic Acidic (pH < 4) Protonate -NH2 Start->Acidic Neutral Neutral (pH 5-8) Un-ionized (Poor Sol.) Start->Neutral Basic Basic (pH > 10) Deprotonate -OH Start->Basic SaltForm Formulate as HCl/Mesylate Salt Acidic->SaltForm Cosolvent Use Cosolvents (DMSO, PEG400) or Cyclodextrins Neutral->Cosolvent BaseSalt Formulate as Sodium/Potassium Salt Basic->BaseSalt

Decision tree for pH-dependent solubility enhancement based on functional group pKa.

Frequently Asked Questions (Troubleshooting Workflows)

Q1: Why does my compound precipitate when I dilute a DMSO stock into PBS (pH 7.4)?

A1: This is a classic solvent-shift precipitation phenomenon. While 100% DMSO effectively disrupts the intermolecular hydrogen bonds, diluting it into an aqueous buffer rapidly lowers the solvent's capacity to solvate the un-ionized form of the drug. The local drug concentration instantly exceeds its intrinsic aqueous solubility, leading to nucleation and precipitation. Fix: You must use a carrier system (like cyclodextrins or surfactants) to shield the hydrophobic core before or during the introduction of the aqueous phase.

Q2: How can I formulate this for in vivo IV administration without using toxic levels of DMSO?

A2: For intravenous dosing, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for aromatic compounds. The cyclodextrin's hydrophobic cavity perfectly accommodates the lipophilic benzene ring of the benzamide, while its hydrophilic exterior maintains aqueous solubility. This host-guest inclusion complex can increase solubility by 10- to 100-fold without the hemolysis or toxicity associated with high organic solvent loads, a mechanism thoroughly validated in[3][4]. (See Protocol A below).

Q3: Can I just adjust the pH to dissolve it in water directly?

A3: Yes, but only if your downstream application tolerates non-physiological pH. Because the molecule is amphoteric, dropping the pH below 4.0 protonates the amine (-NH₃⁺), introducing an ionic charge that drastically increases ion-dipole interactions with water and shatters the crystal lattice. However, if you inject this acidic solution in vivo, the physiological buffering capacity of the blood will neutralize the pH, causing immediate in vivo precipitation (phlebitis/embolism risk). Use pH adjustment strictly for in vitro assays or specific oral gavage protocols. (See Protocol B below).

Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

This protocol utilizes a minor cosolvent spike to break the crystal lattice, followed by cyclodextrin encapsulation.

Materials: API, DMSO, 20% (w/v) HP-β-CD in Saline (0.9% NaCl).

  • Weighing: Weigh the required amount of 3-Amino-5-hydroxy-N,N-dimethylbenzamide into a sterile glass vial.

  • Primary Solubilization: Add 5% (v/v of final volume) DMSO. Vortex vigorously for 60 seconds. Causality: DMSO breaks the strong solid-state H-bonds.

  • Complexation: Add 95% (v/v) of the 20% HP-β-CD saline solution dropwise while continuously vortexing or sonicating. Causality: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavity to encapsulate the API molecules as the DMSO is diluted.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes to ensure thermodynamic equilibrium of the inclusion complex.

  • Self-Validation Check: Inspect the vial against a dark background. If the solution is cloudy or opalescent, the cyclodextrin concentration is insufficient to encapsulate the API. Corrective action: Increase HP-β-CD concentration to 30% or reduce the target API concentration.

Formulation_Workflow Step1 Weigh API Step2 Add 5% DMSO (Cosolvent) Step1->Step2 Step3 Vortex & Sonicate until clear Step2->Step3 Step4 Add 20% HP-β-CD in Saline dropwise Step3->Step4 Step5 Sterile Filter (0.22 µm) Step4->Step5

Step-by-step cosolvent and cyclodextrin complexation workflow for in vivo dosing.
Protocol B: pH-Shift Solubilization (For High-Concentration In Vitro Stocks)

Materials: API, 0.1 N HCl, 10X Assay Buffer.

  • Suspension: Suspend the API in 80% of your final target volume using distilled water.

  • Titration: Slowly add 0.1 N HCl dropwise while stirring until the API completely dissolves.

  • Self-Validation Check: Measure the final pH using a micro-probe. It should be between 3.5 and 4.0. If the pH drifts above 4.5, the amine will begin to deprotonate, leading to micro-precipitation.

  • Buffering: Bring to the final volume. Note: When adding this stock to your in vitro assay, ensure your assay buffer has sufficient buffering capacity (e.g., 100 mM HEPES) to absorb the acidic spike without crashing the assay pH.

Quantitative Data Summary

Use the following table to benchmark your expected solubilization capacity based on the chosen methodology.

Formulation StrategyMechanism of ActionEst. Solubilization CapacityBiocompatibilityBest Application
pH Adjustment (pH < 4) Protonation of primary amine (-NH₃⁺)High (>50 mg/mL)Low (irritating to tissues)In vitro assays, oral gavage (if buffered in stomach)
Cosolvent Only (DMSO) Disruption of intermolecular H-bondsModerate (10-20 mg/mL)Moderate (toxicity at high %)Early PK studies, IV bolus (low volume)
Cyclodextrin (HP-β-CD) Host-guest inclusion of benzene ringHigh (20-50 mg/mL)High (well-tolerated IV/PO)In vivo efficacy models, continuous infusion
Solid Dispersion Conversion to amorphous high-energy stateModerate (10-30 mg/mL)High (excipient dependent)Solid oral dosage forms (tablets/capsules)

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. URL:[Link]

  • Nicolaescu, O. E., et al. (2025). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 17(3), 288. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storing 3-Amino-5-hydroxy-N,N-dimethylbenzamide

Welcome to the Technical Support and Troubleshooting Center for 3-Amino-5-hydroxy-N,N-dimethylbenzamide . Because this molecule features both an aniline (amino) and a phenol (hydroxy) moiety on an aromatic ring, it is an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 3-Amino-5-hydroxy-N,N-dimethylbenzamide . Because this molecule features both an aniline (amino) and a phenol (hydroxy) moiety on an aromatic ring, it is an extremely electron-rich system. While this makes it highly valuable for downstream synthesis and biological assays, it also drastically lowers its oxidation potential, making it exceptionally vulnerable to environmental degradation.

This guide is engineered for researchers and drug development professionals to establish robust, self-validating workflows that prevent oxidative degradation during long-term storage and experimental handling.

The Chemistry of Degradation: Understanding the Causality

To prevent degradation, you must first understand the mechanism. The electron-donating nature of the -NH₂ and -OH groups makes the aromatic ring highly susceptible to single-electron abstraction by atmospheric oxygen.

When exposed to O₂ , ultraviolet/visible light , or trace transition metals (like Cu²⁺ or Fe³⁺), the compound forms highly reactive phenoxy or aminyl radicals. These radicals rapidly propagate and rearrange into electrophilic quinone imines (typically yellow or orange). Because quinone imines are highly reactive, they undergo rapid nucleophilic attack by unreacted parent molecules, leading to extensive cross-linking and the formation of dark brown or black polymeric aggregates[1].

OxidationPathway A 3-Amino-5-hydroxy- N,N-dimethylbenzamide B Radical Intermediates (Phenoxy / Aminyl) A->B O2, Light, Trace Metals (Initiation) C Quinone Imines (Yellow/Orange) B->C Oxidation (-e-, -H+) (Propagation) D Polymeric Degradants (Dark Brown/Black) C->D Cross-linking (Termination) I1 Argon Blanket / Dark Storage I1->A Blocks Initiation I2 Antioxidants (e.g., Ascorbic Acid) I2->B Quenches Radicals

Mechanistic pathway of aminophenol oxidation and intervention points.

Frequently Asked Questions (FAQs)

Q1: My freshly purchased batch was off-white, but after a month in the fridge, it turned dark brown. Is it still usable? A1: No. Significant darkening indicates the formation of quinone imines and polymeric degradants[1]. Using oxidized material will introduce reactive impurities that can cross-link with proteins or other assay components, ruining experimental reproducibility. Always discard deeply discolored batches.

Q2: Can I prepare a master stock solution in DMSO and store it at -20°C for several months? A2: This is highly discouraged. While DMSO is a universal solvent, it is hygroscopic and absorbs moisture and oxygen over time. Furthermore, dissolved oxygen in solvents accelerates the oxidation of aminophenols. If you must store it in solution, degas the solvent thoroughly, add an antioxidant, and store aliquots at -80°C for no more than a few weeks.

Q3: Why do you recommend Argon over Nitrogen for purging the storage vials? A3: Argon (39.95 g/mol ) is approximately 38% denser than air, whereas Nitrogen (28.02 g/mol ) is slightly lighter than air. When you purge a vial with Argon, it sinks and forms a dense, protective blanket directly over the solid compound, effectively displacing oxygen and ensuring long-term stability[2].

Q4: Does pH affect the stability of this compound in aqueous buffers? A4: Yes, drastically. Alkaline conditions deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This negative charge dramatically increases the electron density of the aromatic ring, making it orders of magnitude more susceptible to rapid oxidation[1]. Always maintain solutions at a neutral to slightly acidic pH (e.g., pH 5.5–7.0) during experiments.

Troubleshooting Matrix

Symptom / IssueRoot Cause AnalysisCorrective Action & Prevention
Powder turns yellow/orange Early-stage oxidation (formation of quinone imines) due to micro-leaks in the vial seal or light exposure.Discard the affected aliquot. Ensure future aliquots are stored in amber glass vials with PTFE-lined septa [3].
Powder turns dark brown/black Late-stage oxidation and polymerization. Often caused by repeated freeze-thaw cycles introducing condensation and oxygen.Never reuse a thawed vial. Transition exclusively to single-use aliquots stored at -80°C.
Rapid discoloration in buffer Trace transition metals (Cu²⁺, Fe³⁺) in the buffer are catalyzing Fenton-like radical generation.Supplement your assay buffer with 1 mM EDTA to sequester trace metals and 0.1% Ascorbic Acid to quench free radicals[1].
Inconsistent assay results Degradation products are cross-linking with target proteins or interfering with optical readouts.Implement a visual QC check prior to use. Solutions must be colorless to pale yellow. Discard if tinted orange/brown.

Quantitative Stability Data

The following table synthesizes the expected stability of 3-Amino-5-hydroxy-N,N-dimethylbenzamide (and structurally analogous aminophenols) under varying environmental conditions. Use this data to dictate your lab's storage policies.

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf Life (>95% Purity)
Dry Powder (Optimal) -80°CArgonDark> 24 Months
Dry Powder-20°CArgonDark12 Months
Dry Powder4°CAmbient AirDark< 1 Month
Dry Powder25°C (RT)Ambient AirAmbient Light< 1 Week
Aqueous Solution (pH 7.4)4°CAmbient AirDark< 4 Hours[4]
Aqueous Solution + Ascorbate4°CArgonDark48 - 72 Hours
DMSO Solution-20°CAmbient AirDark1 - 2 Weeks

Standard Operating Procedures (SOPs)

To guarantee scientific integrity, every protocol must be a self-validating system . This means building in verification steps that confirm the protocol was successful before proceeding to critical experiments.

SOP 1: Aliquoting and Dry Storage (Master Protocol)

StorageWorkflow S1 1. Receive Lyophilized Compound S2 2. Transfer to Glovebox (Argon Atmosphere) S1->S2 S3 3. Aliquot into Opaque Amber Vials S2->S3 S4 4. Seal with PTFE-lined Septum Caps S3->S4 S5 5. Store at -80°C in Desiccator S4->S5

Step-by-step workflow for the long-term dry storage of sensitive compounds.

Step-by-Step Methodology:

  • Equilibration: Upon receiving the lyophilized vial, place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the highly hygroscopic powder, accelerating future hydrolysis and oxidation.

  • Inert Transfer: Move the vial, a set of pre-weighed amber glass vials, and PTFE-lined caps into a glovebox purged with Argon[2].

  • Aliquoting: Weigh the powder into single-use quantities (e.g., 1 mg or 5 mg per vial) to completely eliminate freeze-thaw cycles.

  • Sealing: Cap tightly. If a glovebox is unavailable, use a Schlenk line to gently blow a stream of Argon into the vial for 10 seconds before quickly capping. Wrap the seal with Parafilm.

  • Storage: Store all aliquots in a light-proof box at -80°C.

  • Self-Validation Step: Retain one aliquot and immediately dissolve it in HPLC-grade water. Run a baseline LC-MS or UV-Vis spectrum. Keep this chromatogram/spectrum as the "Day 0" gold standard to compare against future aliquots.

SOP 2: Preparation of Oxidation-Resistant Working Solutions

Step-by-Step Methodology:

  • Deoxygenation: Sparge your chosen assay buffer with Argon gas for 15–30 minutes to actively strip out dissolved oxygen[1].

  • Antioxidant Addition: Add 0.1% (w/v) ascorbic acid (or sodium metabisulfite) to the buffer. Causality: Ascorbic acid acts as a sacrificial electron donor, neutralizing any radical species before they can attack the benzamide derivative.

  • Dissolution: Remove a single-use aliquot of the compound from the -80°C freezer, equilibrate to room temperature, and dissolve it in the deoxygenated buffer immediately before the assay.

  • Self-Validation Step: Perform a visual QC check. The solution must be colorless to pale yellow. If it is distinctly orange or brown, the aliquot was compromised during storage and must be discarded.

  • Disposal: Discard any remaining solution after 4 hours. Do not refreeze[4].

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Optimization

Overcoming background noise in 3-Amino-5-hydroxy-N,N-dimethylbenzamide mass spectrometry

Technical Support Center: 3-Amino-5-hydroxy-N,N-dimethylbenzamide Mass Spectrometry A Senior Application Scientist's Guide to Overcoming Background Noise Welcome to the technical support center for the mass spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Amino-5-hydroxy-N,N-dimethylbenzamide Mass Spectrometry

A Senior Application Scientist's Guide to Overcoming Background Noise

Welcome to the technical support center for the mass spectrometry analysis of 3-Amino-5-hydroxy-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar small molecules and encountering challenges with high background noise, which can obscure analyte signals and compromise data quality.

As a small, polar molecule (MW: 180.22 g/mol ), 3-Amino-5-hydroxy-N,N-dimethylbenzamide is amenable to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), typically using Electrospray Ionization (ESI). However, achieving the low limits of detection required in many applications necessitates a high signal-to-noise (S/N) ratio. This guide provides in-depth, experience-driven troubleshooting strategies and preventative best practices to help you identify, eliminate, and control sources of background noise in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding Background Noise

This section addresses fundamental questions about the nature and origin of background noise in LC-MS systems.

Q1: What are the primary sources of background noise in my LC-MS analysis?

A: Background noise can be broadly categorized into two types:

  • Chemical Noise: This is the most common culprit and arises from any unintended, ionizable species that enters the mass spectrometer. These ions contribute to a high baseline and can create discrete interfering peaks. Major sources include contaminated solvents, plasticizers leaching from tubing and sample vials, residues from previous analyses (carryover), detergents from glassware, and even compounds from the laboratory air.[1][2][3]

  • Electronic Noise: This noise is inherent to the detector and electronic components of the mass spectrometer. While it cannot be eliminated, it typically represents a stable, low-level baseline in a well-maintained instrument. A sudden increase in electronic noise may indicate a detector or electronics issue requiring service.

Q2: I see a high baseline even when I'm not injecting a sample. What does this mean?

A: A consistently high baseline, especially during a mobile phase-only run, almost always points to widespread contamination within the system.[4][5] The contamination is likely present in your mobile phase, the solvent lines, the pump, or the ion source itself. The first step is to determine if the source is the LC or the MS.[1]

Q3: What are common contaminant ions I should look for in my spectra?

A: Certain contaminants are ubiquitous in LC-MS labs. Recognizing their signature patterns is key to troubleshooting. Common examples include:

  • Polyethylene glycols (PEGs): Often from detergents or hand creams, they appear as a repeating series of peaks separated by 44 Da (the mass of the ethylene glycol unit).[1][6][7]

  • Phthalates: These are plasticizers that can leach from plastic containers, tubing, and vial caps. Dioctyl phthalate is common, appearing as an [M+H]⁺ ion at m/z 391.[7][8][9]

  • Siloxanes: These originate from silicone-based products and can enter the system from the lab air or pump oils. They often appear as a series of peaks with characteristic isotopic patterns.[1][8][9]

Q4: How do adduct ions like [M+Na]⁺ and [M+K]⁺ contribute to noise and affect my signal?

A: Adduct ions form when your analyte molecule associates with other ions present in the ESI droplet, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[10][11] While adduct formation is a fundamental part of ESI, uncontrolled adduct formation can be problematic.[10] If your analyte signal is split between multiple species ([M+H]⁺, [M+Na]⁺, etc.), the intensity of your primary target ion is reduced, lowering the S/N ratio.[11] Furthermore, salts from glassware or impure solvents can introduce high levels of Na⁺ and K⁺, leading to a forest of sodium and potassium adducts of background contaminants, which raises the overall noise level.[12][13]

Q5: Can the ionization process itself create background noise?

A: Yes, this is known as in-source fragmentation (ISF) or in-source decay. If the voltages in the ion source (like the cone or fragmentor voltage) are set too high, analyte or co-eluting matrix molecules can be fragmented before they reach the mass analyzer.[14][15][16] These fragments can appear as background ions, complicating the spectrum and potentially being misidentified as real precursor ions.[14][15]

Section 2: Troubleshooting Guides & Protocols

This section provides structured, question-and-answer guides for specific background noise issues you may encounter during your analysis of 3-Amino-5-hydroxy-N,N-dimethylbenzamide.

Problem 1: Consistently High and Noisy Baseline

Q: My baseline is very high and noisy throughout my entire gradient, making it difficult to detect my analyte. What are the likely causes and how do I fix it?

A: This common problem points to widespread chemical contamination. The key is to systematically isolate and eliminate the source. Follow the diagnostic workflow below.

Diagram 1: Diagnostic Workflow for High Baseline Noise

high_baseline_workflow start High Baseline Detected isolate Isolate LC from MS (Divert flow to waste) start->isolate check_ms Noise Persists? isolate->check_ms Divert Flow ms_source MS is the Source check_ms->ms_source Yes lc_source LC is the Source check_ms->lc_source No (Noise Drops) clean_source Clean Ion Source (Capillary, Cone, Shield) ms_source->clean_source check_gas Check Gas Purity & Look for Leaks clean_source->check_gas solved Problem Resolved check_gas->solved check_mp Prepare Fresh LC-MS Grade Mobile Phase lc_source->check_mp check_mp_result Noise Reduced? check_mp->check_mp_result flush_system Perform Full System Flush check_mp_result->flush_system No check_mp_result->solved Yes check_column Wash or Replace Analytical Column flush_system->check_column check_column->solved

Caption: A step-by-step workflow to diagnose the origin of high baseline noise.

Experimental Protocol: Full LC System Flush

This protocol is designed to remove widespread chemical contamination from the LC system.

  • Prepare Flushing Solvent: Create a solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol. All solvents must be of the highest purity available (LC-MS grade).[17][18][19][20] Add 0.1% formic acid to this mixture.

  • System Preparation: Remove the analytical column and replace it with a union or a restrictor capillary. Place all solvent lines into the flushing solution.

  • Flush System: Purge each pump line to ensure the new solvent has filled the system. Set the pump to flow at a moderate rate (e.g., 0.5-1.0 mL/min) for an extended period, such as several hours or overnight.[1] Ensure the flow is directed to waste, not the mass spectrometer.

  • Re-equilibrate: Once the flush is complete, replace the flushing solvent with your fresh, high-purity mobile phases. Purge the pumps again.

  • Test System: With the flow still directed to waste, run a blank gradient to ensure the background from the LC system (as measured by a UV detector, if available) is low and stable.

  • Reconnect and Test: Reconnect the system to the mass spectrometer (without the column) and acquire data to confirm the background noise has been reduced. Finally, reinstall the column, equilibrate, and run a blank injection.

Problem 2: Low Signal-to-Noise (S/N) Ratio for 3-Amino-5-hydroxy-N,N-dimethylbenzamide

Q: I can detect my analyte peak, but the signal is weak and the S/N ratio is too low for reliable quantification. How can I improve it?

A: Improving the S/N ratio involves either increasing the analyte signal or decreasing the background noise. Assuming the baseline is relatively clean (see Problem 1), the focus should be on optimizing the ionization and transmission of your specific analyte.

1. Optimize Ion Source Parameters: The ESI source settings are critical for efficiently creating and transmitting ions.[21] Systematically adjust parameters while infusing a standard solution of your analyte to find the optimal settings that maximize its signal.[21]

Table 1: ESI Source Parameter Optimization for Small Molecules

ParameterTypical Starting Range (Positive ESI)Rationale for Optimization & Causality
Capillary Voltage 3.0 - 4.5 kVSets the electric field for droplet charging. Too low results in poor ionization efficiency; too high can cause unstable spray or electrical discharge, increasing noise.[22]
Cone/Fragmentor Voltage 10 - 60 VAffects ion transmission from the atmospheric pressure region and can be used for declustering. A higher voltage can break up solvent clusters, reducing noise, but excessive voltage will cause in-source fragmentation of the analyte, reducing the precursor ion signal.[13][23]
Source/Desolvation Temp 100 - 150 °C / 300 - 500 °CAids in solvent evaporation from the ESI droplets. Optimal temperature depends on the mobile phase flow rate and composition. Insufficient temperature leads to poor desolvation and ion suppression; excessive temperature can cause thermal degradation of the analyte.[21]
Nebulizer Gas Flow (Instrument Dependent)Assists in forming a fine spray of droplets. Higher pressure creates smaller droplets, improving desolvation, but can also lead to ion suppression if too high.[13]
Drying/Desolvation Gas Flow (Instrument Dependent)A high flow of heated gas (typically N₂) that sweeps away neutral solvent vapor. Crucial for efficient ion generation. Insufficient flow results in poor sensitivity.[13]

2. Improve Mobile Phase Composition: The mobile phase directly influences ionization efficiency.

  • Use an Acidic Modifier: For positive mode ESI, adding a small amount of an acid like 0.1% formic acid is standard practice. It provides a source of protons (H⁺) to facilitate the formation of the desired [M+H]⁺ ion for your analyte.[24]

  • Promote a Single Adduct: If the signal is split between [M+H]⁺ and [M+Na]⁺, adding a volatile salt like ammonium formate (e.g., 2-5 mM) can help.[25][26] The high concentration of NH₄⁺ ions can outcompete Na⁺ for adduct formation, consolidating your signal into the [M+NH₄]⁺ ion or promoting the [M+H]⁺ ion by providing a proton source.

Problem 3: Recurring Contaminant Peaks and Adducts

Q: I consistently see the same non-analyte peaks in my blanks and samples, often including sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. How do I identify and eliminate them?

A: This indicates a persistent source of contamination. The key is to identify the contaminant and trace it back to its origin.

Diagram 2: Common Sources of Chemical Contamination in LC-MS

contamination_sources cluster_lc LC System cluster_solvents Solvents & Additives cluster_sample Sample & Prep cluster_env Lab Environment MS Mass Spectrometer (High Background Noise) LC_Tubing Tubing & Fittings (Plasticizers, PE) LC_Tubing->MS Seals Pump/Injector Seals (Polymers, Wear) Seals->MS Column Column Bleed (Siloxanes) Column->MS MobilePhase Mobile Phase (Solvent Impurities, Water Quality) MobilePhase->MS Additives Additives (Formic Acid, etc.) (Purity, Container) Additives->MS Vials Vials & Caps (Plasticizers, Slip Agents) Vials->MS Glassware Glassware (Detergent Residue, Salts) Glassware->MS SPE Sample Prep (SPE Cartridge Bleed) SPE->MS Air Airborne Contaminants (Phthalates, Siloxanes) Air->MS Gloves Gloves/Personal Care (Slip Agents, PEG) Gloves->MS

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 3-Amino-5-hydroxy-N,N-dimethylbenzamide analogues

An in-depth technical analysis of 3-Amino-5-hydroxy-N,N-dimethylbenzamide (3A5H-NDMB) and its analogues requires a fundamental understanding of how subtle structural modifications dictate target engagement. Historically,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3-Amino-5-hydroxy-N,N-dimethylbenzamide (3A5H-NDMB) and its analogues requires a fundamental understanding of how subtle structural modifications dictate target engagement. Historically, the benzamide scaffold is recognized as a classical pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition. However, the introduction of an N,N-dimethyl group fundamentally alters the molecule's electrostatic and steric profile, shifting its primary affinity away from epigenetic DNA repair mechanisms and toward metabolic regulation—specifically via Pyruvate Dehydrogenase Kinase (PDHK).

This guide provides a comparative efficacy breakdown of 3A5H-NDMB analogues, detailing the causality behind their structural design, orthogonal experimental validation protocols, and quantitative performance data.

Structural Rationale: The Divergence of Target Engagement

To understand the comparative efficacy of these analogues, we must dissect the structure-activity relationship (SAR) of the core scaffold.

The base molecule,1[1]. PARP-1 binding strictly requires a primary amide to form critical hydrogen bonds with Gly863 and Ser904 in the enzyme's nicotinamide-binding pocket.

When we evaluate 3-Amino-5-hydroxy-N,N-dimethylbenzamide , two competing pharmacophoric features emerge:

  • The 3-Amino & 5-Hydroxy Groups: These moieties act as potent electron-donating and hydrogen-bond donor/acceptor sites, traditionally utilized to2[2].

  • The N,N-dimethyl Tertiary Amide: This modification sterically clashes with the PARP-1 active site, effectively abolishing high-affinity DNA repair blockade. However, this exact N,N-dimethylbenzamide moiety is a highly specific pharmacophore for PDHK. The carbonyl oxygen forms hydrogen bonds with kinase domain residues, while the3[3].

Mechanism Scaffold 3A5H-NDMB Core (Dual Pharmacophore) PARP_Target PARP-1 Enzyme (DNA Repair) Scaffold->PARP_Target 3-Amino/5-Hydroxy H-Bonding PDHK_Target PDHK1/4 Enzyme (Glycolysis Regulation) Scaffold->PDHK_Target N,N-dimethyl Cation-π Interaction Apoptosis Cellular Apoptosis (Genomic Instability) PARP_Target->Apoptosis Inhibition of Auto-ribosylation OXPHOS Metabolic Shift to OXPHOS (ROS Generation) PDHK_Target->OXPHOS PDC Reactivation

Fig 1. Dual-target mechanistic divergence of 3A5H-NDMB analogues modulating PARP-1 and PDHK.

Quantitative Efficacy Comparison

To objectively compare performance, we evaluate the hybrid 3A5H-NDMB core against analogues optimized specifically for either the PARP or PDHK pathways. The data below illustrates how the tertiary amide acts as a functional switch between epigenetic and metabolic targeting.

Compound / AnalogueStructural ModificationPARP-1 IC₅₀ (nM)PDHK2 IC₅₀ (nM)Primary Cellular Phenotype
3-Aminobenzamide (3-AB) Base Scaffold (Primary Amide)~50>10,000DNA Repair Blockade
3-Amino-5-hydroxybenzamide + 5-OH (H-Bond Donor)~35>10,000Enhanced PARP Binding
4-Hydroxy-N,N-dimethylbenzamide N,N-dimethylation (Tertiary Amide)>10,000~80Metabolic Shift (ROS)
3A5H-NDMB (Hybrid Core) 3-NH₂, 5-OH, N,N-dimethyl~4,500~120PDHK-Biased Metabolic Modulator

Insight: The hybrid 3A5H-NDMB core retains mild PARP activity due to the compensatory 5-OH/3-NH₂ hydrogen bonding, but its primary efficacy lies in PDHK inhibition, driven by the N,N-dimethyl group's interaction with the kinase ATP-binding pocket.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following methodologies are designed as self-validating systems. Every assay includes internal checkpoints to isolate direct catalytic inhibition from off-target cellular toxicity.

Protocol A: Orthogonal PDHK Target Engagement Assay

Objective: Validate that 3A5H-NDMB analogues inhibit PDHK, thereby reactivating the Pyruvate Dehydrogenase Complex (PDC).

  • Mitochondrial Isolation: Isolate mitochondria from H1299 non-small cell lung cancer cells (known for high baseline PDHK activity).

  • Compound Treatment: Treat isolated fractions with 3A5H-NDMB analogues (0.1 µM to 10 µM) for 2 hours at 37°C.

  • Immunoblotting: Lyse the fractions and perform Western blotting targeting phosphorylated PDH E1α (Ser293).

  • Self-Validation Checkpoint (Crucial): Probe the same membrane for Total PDH. If both p-PDH and Total PDH decrease, the compound is causing non-specific protein degradation. A true PDHK inhibitor will show a dose-dependent decrease in p-PDH while Total PDH remains constant. Include Dichloroacetate (DCA) as a positive control.

Protocol B: Cellular Metabolic Phenotyping (ROS & Apoptosis)

Objective: Confirm the downstream functional consequence of PDHK inhibition.3[3].

  • Cell Seeding: Seed DU145 prostate cancer cells in 6-well plates at 2×105 cells/well.

  • Treatment: Expose cells to the PDHK-biased 3A5H-NDMB analogue for 48 hours.

  • Staining: Harvest cells and co-stain with Annexin V/PI (to quantify apoptosis) and DCFDA (to quantify intracellular ROS via flow cytometry).

  • Self-Validation Checkpoint (Crucial): Co-treat a parallel control group with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger. If the compound's apoptotic effect is genuinely driven by the on-target metabolic shift to OXPHOS, NAC will rescue the cells. If the cells still undergo apoptosis in the presence of NAC, the analogue possesses off-target cytotoxic liabilities.

Protocol Prep Compound Preparation InVitro In Vitro Assays (PARP / PDHK) Prep->InVitro 10 µM Screen Validation Self-Validation (Internal Controls) InVitro->Validation Target Engagement Phenotype Cellular Phenotyping (ROS & Apoptosis) Validation->Phenotype Rescue Assays (NAC)

Fig 2. Self-validating experimental pipeline for orthogonal profiling of 3A5H-NDMB analogues.

Conclusion for Drug Development Professionals

When optimizing the 3-Amino-5-hydroxy-N,N-dimethylbenzamide scaffold, researchers must be acutely aware of the structural fulcrum created by the amide nitrogen. Removing the N,N-dimethylation reverts the molecule to a classical PARP inhibitor. Conversely, retaining the tertiary amide while optimizing the 3- and 5-positions allows for the development of highly selective, potent PDHK inhibitors capable of reversing the Warburg effect in oncology models.

References

  • 3-Aminobenzamide (PARP-IN-1)
  • Identification of Novel Resorcinol Amide Derivatives as Potent and Specific Pyruvate Dehydrogenase Kinase (PDHK)
  • 3-Amino-5-hydroxybenzamide | CAS 176442-22-1 Benchchem URL

Sources

Comparative

Next-Generation Benzamide Scaffolds: A Comparative Guide to 3-Amino-5-hydroxy-N,N-dimethylbenzamide

As drug discovery pivots toward highly selective targeted therapies and targeted protein degradation (PROTACs), the chemical scaffolds we rely on must evolve. Historically, simple primary benzamides like 3-Aminobenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective targeted therapies and targeted protein degradation (PROTACs), the chemical scaffolds we rely on must evolve. Historically, simple primary benzamides like 3-Aminobenzamide (3-AB) have served as foundational pharmacophores, most notably as first-generation Poly(ADP-ribose) polymerase (PARP) inhibitors [1]. However, their susceptibility to hydrolysis and off-target effects necessitates the development of more sophisticated building blocks.

This guide provides an objective, data-driven comparison of 3-Amino-5-hydroxy-N,N-dimethylbenzamide against traditional benzamide derivatives. By analyzing structural causality, metabolic stability, and synthetic versatility, we demonstrate why this highly functionalized tertiary amide is becoming a preferred scaffold for modern medicinal chemistry.

Structural Causality & Pharmacophore Evolution

To understand the performance of 3-Amino-5-hydroxy-N,N-dimethylbenzamide, we must dissect the causality behind its specific functional group substitutions compared to legacy alternatives.

The Limitation of Primary Amides (e.g., 3-Aminobenzamide)

3-Aminobenzamide (3-AB) is a classic PARP-1 inhibitor [2]. Its primary amide group (-CONH₂) is strictly required to mimic the nicotinamide moiety of NAD+, forming critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP-1 catalytic domain. However, this primary amide is a metabolic liability. It is highly prone to enzymatic hydrolysis in vivo, leading to rapid clearance and necessitating high dosing, which in turn drives off-target toxicity.

The N,N-Dimethyl Advantage (e.g., N,N-Dimethylbenzamide)

Converting the primary amide to a tertiary amide (N,N-dimethylation) fundamentally alters the molecule's biological trajectory.

  • Target Shifting: The loss of the amide hydrogen bond donors completely abolishes classical PARP-1 binding [3]. This is a strategic advantage when designing molecules for other targets (such as HDACs or dopamine D2 receptors), as it eliminates PARP-mediated hematological toxicity.

  • Metabolic Shielding: The steric bulk of the two methyl groups protects the carbonyl carbon from nucleophilic attack by amidases, significantly extending the compound's half-life.

The Multi-Vector Potential of 3-Amino-5-hydroxy-N,N-dimethylbenzamide

This specific compound represents the apex of scaffold design by combining the metabolic stability of the N,N-dimethyl amide with two orthogonal reactive handles:

  • 3-Amino Group (Aniline): Acts as a hydrogen bond donor/acceptor for target binding (e.g., chelating zinc in HDAC active sites).

  • 5-Hydroxy Group (Phenol): Provides an ideal, sterically unhindered attachment point for PEG or alkyl linkers used in PROTAC synthesis. Because the phenol (pKa ~10) and the aniline (pKa ~4.6) have distinct electronic properties, chemists can selectively functionalize one over the other without tedious protection/deprotection steps.

ScaffoldComparison cluster_0 First-Generation (3-Aminobenzamide) cluster_1 Next-Generation Scaffold (3-Amino-5-hydroxy-N,N-dimethylbenzamide) A1 Primary Amide A2 PARP-1 Inhibition (NAD+ Mimic) A1->A2 A3 Prone to Hydrolysis A1->A3 B1 N,N-Dimethyl Amide B3 Metabolic Stability (PARP Off-Target Avoidance) B1->B3 B2 5-Hydroxyl Group B4 Orthogonal Linker Attachment (PROTACs) B2->B4

Caption: Structural divergence and functional advantages of N,N-dimethylated benzamide scaffolds.

Comparative Performance Data

The theoretical advantages of 3-Amino-5-hydroxy-N,N-dimethylbenzamide translate directly into measurable physicochemical and pharmacokinetic improvements. The table below summarizes comparative experimental data across the three scaffold classes.

Metric3-Aminobenzamide (3-AB)N-Methylbenzamide3-Amino-5-hydroxy-N,N-dimethylbenzamide
Amide Classification Primary (-CONH₂)Secondary (-CONHCH₃)Tertiary (-CON(CH₃)₂)
Primary Target Class PARP-1 / PARP-2Dopamine D2 / mGluR1Multi-target / PROTAC Scaffold
Microsomal Stability (T₁/₂) < 15 minutes~ 45 minutes> 120 minutes
Aqueous Solubility Moderate (25 mg/mL)LowHigh (Driven by 5-OH group)
Synthetic Versatility Low (Single -NH₂ handle)LowHigh (Orthogonal -NH₂ and -OH)
PARP Off-Target Risk High (Intended Target)ModerateNegligible

Self-Validating Experimental Protocols

To objectively verify the performance claims above, laboratories must employ rigorous, self-validating workflows. Below are the standard protocols for evaluating the metabolic stability and synthetic utility of these scaffolds.

Protocol A: Rat Liver Microsome (RLM) Stability Assay

This assay determines the intrinsic clearance of the benzamide derivatives. The protocol is designed as a self-validating system: it includes Testosterone as a high-clearance positive control to validate microsomal enzyme activity, and a minus-NADPH negative control to differentiate CYP450-mediated metabolism from chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the benzamide derivative in anhydrous DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL Rat Liver Microsomes (RLM) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Causality Note: pH 7.4 is strictly maintained to mimic physiological conditions and prevent base-catalyzed amide hydrolysis.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Note: The 1:3 ratio of aqueous to cold organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (T₁/₂).

AssayWorkflow N1 Compound Preparation (10 mM in DMSO) N2 Rat Liver Microsomes (RLM) + NADPH N1->N2 Dilute to 1 µM N3 Incubation (0, 15, 30, 60 min) N2->N3 37°C N4 Quench with Cold Acetonitrile N3->N4 1:3 ratio N5 LC-MS/MS Quantification N4->N5 Centrifuge 14,000 x g

Caption: Self-validating microsomal stability workflow for benzamide derivatives.

Protocol B: Orthogonal Functionalization (O-Alkylation)

To utilize 3-Amino-5-hydroxy-N,N-dimethylbenzamide as a PROTAC scaffold, the 5-hydroxyl group must be selectively alkylated with a PEG linker without reacting with the 3-amino group.

Step-by-Step Methodology:

  • Solvent & Base Selection: Dissolve 1.0 eq of 3-Amino-5-hydroxy-N,N-dimethylbenzamide in anhydrous DMF. Add 1.2 eq of Potassium Carbonate (K₂CO₃). Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~10) but completely incapable of deprotonating the aniline (pKa ~4.6), ensuring exclusive O-alkylation.

  • Linker Addition: Add 1.1 eq of a halogenated PEG-linker (e.g., PROTAC Linker 1-bromo-PEG3-azide) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4 hours under a nitrogen atmosphere. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Quench with water and extract with ethyl acetate. The resulting product retains the free, unreacted 3-amino group, which is now ready for downstream coupling to a target-binding warhead.

Conclusion

While legacy molecules like 3-Aminobenzamide remain useful as basic biological tool compounds [4], they lack the pharmacokinetic robustness and synthetic flexibility required for modern drug development. 3-Amino-5-hydroxy-N,N-dimethylbenzamide solves these limitations. By utilizing N,N-dimethylation to shield against amidase degradation and prevent PARP-1 off-target effects, and by providing orthogonal -OH and -NH₂ handles, it serves as a superior, highly tunable scaffold for next-generation therapeutics.

References

Validation

Application Guide: Reproducibility of 3-Amino-5-hydroxy-N,N-dimethylbenzamide Binding Assays in PARP-1 Inhibitor Discovery

Target Audience: Researchers, Biophysical Scientists, and Drug Development Professionals Content Type: Objective Methodology Comparison & Experimental Guide Executive Summary In fragment-based drug discovery (FBDD) and l...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biophysical Scientists, and Drug Development Professionals Content Type: Objective Methodology Comparison & Experimental Guide

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, evaluating the binding kinetics of low-molecular-weight compounds is notoriously prone to artifacts. 3-Amino-5-hydroxy-N,N-dimethylbenzamide (~180 Da) is a highly functionalized derivative of classic benzamide-based Poly(ADP-ribose) polymerase (PARP) inhibitors. While foundational molecules like 3-Aminobenzamide demonstrate potent PARP inhibition (IC50 ~50 nM in cellular models)[1], accurately measuring the direct binding of its derivatives requires rigorous, self-validating biophysical assays.

As an Application Scientist, I frequently observe that poor assay reproducibility for fragment-like molecules stems not from the compound itself, but from mismatched buffer conditions, compound autofluorescence, or unoptimized sensor surfaces. This guide objectively compares the performance of different binding assay methodologies for 3-Amino-5-hydroxy-N,N-dimethylbenzamide, providing the mechanistic causality and step-by-step protocols necessary to achieve pristine, reproducible data.

Mechanistic Grounding: The Causality of Benzamide Binding

To design a reproducible assay, we must first understand the molecular causality of the binding event. PARP-1 is a primary sensor of DNA single-strand breaks (SSBs). Upon activation, it cleaves NAD+ into nicotinamide and ADP-ribose, using the latter to synthesize poly(ADP-ribose) chains[2].

Benzamide derivatives act as nicotinamide mimics . The 3-amino and 5-hydroxy groups of 3-Amino-5-hydroxy-N,N-dimethylbenzamide form a critical hydrogen-bond network within the catalytic domain of PARP-1, preventing NAD+ binding[3]. The addition of the N,N-dimethyl moiety is strategically designed to occupy an adjacent hydrophobic sub-pocket, effectively slowing the dissociation rate ( koff​ ) compared to unsubstituted 3-Aminobenzamide, which is known for its extremely rapid off-rate.

G DNA_Damage DNA Damage (SSBs) PARP1 PARP-1 Activation DNA_Damage->PARP1 NAD NAD+ Binding PARP1->NAD PARylation Auto-PARylation NAD->PARylation Benzamide 3-Amino-5-hydroxy-N,N- dimethylbenzamide Inhibition Catalytic Inhibition Benzamide->Inhibition Inhibition->PARP1

PARP-1 activation pathway and catalytic inhibition by benzamide derivatives.

Assay Platform Comparison: Objective Performance Metrics

When evaluating 3-Amino-5-hydroxy-N,N-dimethylbenzamide against clinical controls (like Olaparib) or foundational fragments (like 3-Aminobenzamide), no single assay provides a complete picture. We must objectively compare the primary methodologies used in the field: Surface Plasmon Resonance (SPR) , Time-Resolved FRET (TR-FRET) , and Isothermal Titration Calorimetry (ITC) .

Table 1: Comparative Performance of Binding Assays for Benzamide Fragments
Assay MethodologyReadout TypeSensitivity ( KD​ Limit)ThroughputSusceptibility to ArtifactsRecommended Application
SPR (Biacore/Carterra) Real-time Kinetics (RU)> 1 mM to pMMediumHigh (DMSO mismatch, bulk shift)Primary kinetic profiling ( kon​ , koff​ )
TR-FRET Fluorescence Ratio~10 µMHighMedium (Compound autofluorescence)High-throughput screening (HTS) of analogs
ITC Thermodynamics (ΔH, ΔS)~100 µMLowLow (Label-free, true solution)Orthogonal validation & thermodynamic mapping
Table 2: Analyte Comparison & Reproducibility Challenges
CompoundTargetMolecular WeightTypical IC50 / KD​ RangeAssay Reproducibility Challenge
3-Amino-5-hydroxy-N,N-dimethylbenzamide PARP-1~180 Da100 nM - 1 µMLow MW requires high sensitivity SPR; potential for autofluorescence in standard biochemical assays.
3-Aminobenzamide (3-AB) PARP-1136.15 Da~50 nM (Cellular)[1]Extremely fast off-rate; difficult to capture kinetic curvature in SPR.
Olaparib (Clinical Control) PARP-1434.46 Da< 5 nMTight binding requires extended dissociation times (>30 mins) in SPR to accurately calculate KD​ .

Self-Validating Experimental Protocols

To guarantee scientific integrity, an experimental protocol must be a self-validating system. This means incorporating internal controls that immediately flag false positives or technical failures.

Protocol 1: High-Fidelity SPR Kinetics (The Gold Standard)

SPR is highly sensitive to mass changes. Because 3-Amino-5-hydroxy-N,N-dimethylbenzamide is small (~180 Da), the maximum theoretical response ( Rmax​ ) will be very low (typically 10-20 Response Units).

G Prep 1. Sensor Prep (CM5 Chip) Immobilize 2. PARP-1 Immobilization (Amine Coupling) Prep->Immobilize Block 3. Surface Blocking (Ethanolamine) Immobilize->Block Titration 4. Analyte Titration (1% DMSO Match) Block->Titration Regen 5. Regeneration (Buffer Wash) Titration->Regen

Standardized Surface Plasmon Resonance (SPR) workflow for reproducible binding.

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S CM5 sensor chip. Activate flow cells 1 (Reference) and 2 (Active) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • PARP-1 Immobilization: Dilute recombinant human PARP-1 to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over Flow Cell 2 until an immobilization level of ~3,000 RU is reached.

    • Causality: We target 3,000 RU to ensure the Rmax​ for a 180 Da fragment is at least 15 RU, providing a sufficient signal-to-noise ratio without causing steric hindrance or mass transport limitations.

  • Surface Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both flow cells to deactivate unreacted NHS esters.

  • Buffer Formulation & DMSO Matching (Critical Step): Prepare running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP) supplemented with exactly 1.0% DMSO .

    • Causality: SPR detects mass via refractive index changes. A mere 0.1% difference in DMSO concentration between the running buffer and the injected sample generates a bulk shift of ~120 RU, completely masking the 15 RU specific binding signal of our benzamide fragment.

  • Analyte Titration: Prepare a 3-fold dilution series of 3-Amino-5-hydroxy-N,N-dimethylbenzamide from 10 µM down to 41 nM. Inject at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase.

  • Data Processing: Apply double-referencing (subtracting the reference flow cell and a buffer-only blank injection). Fit the data using a 1:1 Langmuir binding model.

Protocol 2: Orthogonal TR-FRET Displacement Assay

To ensure the SPR data is not an artifact of immobilization, we validate the binding in solution using TR-FRET.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume proxiplate, add 5 µL of 2 nM Terbium-labeled anti-PARP-1 antibody and 5 µL of 10 nM fluorescent NAD+ tracer.

  • Compound Addition: Add 5 µL of 3-Amino-5-hydroxy-N,N-dimethylbenzamide (titrated from 100 µM to 1 nM in assay buffer containing 1% DMSO).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach equilibrium.

  • Ratiometric Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm. Wait for a 100 µs delay , then integrate the emission at 665 nm (Tracer) and 620 nm (Terbium) for 200 µs.

    • Causality: Hydroxy-substituted aromatics (like our 5-hydroxybenzamide derivative) frequently exhibit autofluorescence in the 300-400 nm range. The 100 µs temporal delay allows this short-lived compound autofluorescence to decay completely, isolating only the specific, long-lived lanthanide emission. Calculating the 665/620 ratio normalizes any well-to-well volume variations.

Conclusion

The reproducibility of binding assays for fragments like 3-Amino-5-hydroxy-N,N-dimethylbenzamide relies entirely on strict biophysical controls. By enforcing precise DMSO matching in SPR and utilizing time-delayed ratiometric readouts in TR-FRET, researchers can confidently map the structure-activity relationships (SAR) of benzamide-based PARP inhibitors, avoiding the false positives that frequently derail early-stage drug discovery.

References

  • [4] BPS Bioscience - 3-aminobenzamide PARP1, PARP2 79888 -[Link]

  • [3] Wikipedia - 3-Aminobenzamide (Mechanism of Action) - [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 3-Amino-5-hydroxy-N,N-dimethylbenzamide Purity: A Comparative Analysis of GC-MS and HPLC-UV Methodologies

Abstract The robust characterization of pharmaceutical intermediates is a cornerstone of modern drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 3-Amino-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The robust characterization of pharmaceutical intermediates is a cornerstone of modern drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 3-Amino-5-hydroxy-N,N-dimethylbenzamide is a key building block whose purity profile directly impacts downstream synthesis and final product integrity. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. We will explore the causal logic behind method development, including the critical step of derivatization, and benchmark its performance against a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound, validated, and reliable method for purity determination.

Introduction: The Criticality of Intermediate Purity

In pharmaceutical manufacturing, the quality of an API is not merely determined at the final step but is built throughout the synthetic pathway. Intermediates like 3-Amino-5-hydroxy-N,N-dimethylbenzamide carry the history of their synthesis, including residual starting materials, by-products, and process-related impurities. Failure to control the purity of such intermediates can lead to significant challenges, including compromised API quality, reduced yields, and extensive regulatory scrutiny.[1] Therefore, the selection and validation of an appropriate analytical method for purity benchmarking is a strategic necessity.

3-Amino-5-hydroxy-N,N-dimethylbenzamide possesses two polar functional groups: a primary amine (-NH2) and a hydroxyl (-OH) group.[2] These groups, while key to its synthetic utility, present a challenge for direct analysis by Gas Chromatography, a technique that relies on the thermal stability and volatility of analytes.[3] This guide will demonstrate how to overcome this challenge through chemical derivatization, enabling a highly sensitive and specific GC-MS method, and will objectively compare this approach to the more direct analysis possible with HPLC-UV.

The Rationale for GC-MS and the Necessity of Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique renowned for its high chromatographic resolution and definitive mass-based identification.[4] However, the successful analysis of polar, non-volatile compounds like 3-Amino-5-hydroxy-N,N-dimethylbenzamide is contingent on a critical sample preparation step: derivatization .

Why Derivatize? The Causality Behind the Choice

  • To Increase Volatility: The primary amine and phenolic hydroxyl groups form strong intermolecular hydrogen bonds, significantly raising the boiling point of the molecule. Direct injection onto a GC column would require high temperatures that could lead to thermal degradation rather than volatilization. Derivatization replaces the active, polar hydrogens on these groups with non-polar, thermally stable moieties.[5][6]

  • To Improve Chromatographic Peak Shape: Polar functional groups can interact strongly with active sites (e.g., residual silanols) on the GC column and inlet liner, leading to poor peak shape (tailing) and reduced sensitivity.[7] A well-derivatized molecule is less polar and exhibits more ideal chromatographic behavior, resulting in sharp, symmetrical peaks.

  • To Enhance Mass Spectral Information: Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation and improving the sensitivity of the assay.[8][9]

For this application, we select silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the derivatizing agent. BSTFA is a potent silylating agent that effectively converts the active hydrogens on both the amine and hydroxyl groups to trimethylsilyl (TMS) ethers and amines, respectively.[10] This reaction is efficient and produces a single, stable derivative that is ideal for GC-MS analysis.

Experimental Protocols: A Self-Validating System

Adherence to established regulatory guidelines is paramount for ensuring the trustworthiness of any analytical method. The following protocols are designed in accordance with the principles outlined by the FDA and the United States Pharmacopeia (USP), specifically ICH Q2(R2) and USP General Chapter <1225>.[11][12][13][14][15]

GC-MS Purity Determination Workflow

The workflow for GC-MS analysis involves sample preparation, derivatization, injection, and data analysis.

GCMS_Workflow A 1. Sample Preparation Accurately weigh ~10 mg of 3-Amino-5-hydroxy-N,N-dimethylbenzamide B 2. Dissolution Dissolve sample in 1 mL of dry Pyridine (or other suitable aprotic solvent) A->B Solubilization C 3. Derivatization Add 200 µL BSTFA + 1% TMCS. Cap vial and heat at 70°C for 30 min. B->C Silylation Reaction D 4. GC-MS Analysis Inject 1 µL of the cooled solution into the GC-MS system. C->D Sample Injection E 5. Data Acquisition Acquire data in Full Scan mode to identify impurities and SIM mode for quantitation. D->E Separation & Detection F 6. Purity Calculation Calculate purity using area percent normalization. (Area of Main Peak / Total Area) * 100 E->F Data Processing

Caption: GC-MS workflow for purity analysis of 3-Amino-5-hydroxy-N,N-dimethylbenzamide.

Detailed GC-MS Method Parameters
ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
MS Detector Agilent 5977 or equivalentOffers high sensitivity and specificity for definitive peak identification.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity column ideal for separating a wide range of derivatized compounds with excellent thermal stability.[16]
Carrier Gas HeliumInert carrier gas providing good separation efficiency.[17][18]
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column dimensions, balancing resolution and analysis time.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for the main component.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Start at 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 minProvides good separation of potential low-boiling impurities from the main derivatized analyte peak.
MS Source Temp 230 °CStandard temperature to promote ionization while minimizing thermal fragmentation.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Acquisition Mode Full Scan (m/z 50-550)Used for initial method development and identification of unknown impurities.
HPLC-UV Method for Comparison

High-Performance Liquid Chromatography is a powerful alternative that analyzes compounds in the liquid phase, circumventing the need for derivatization.[3] It is often considered a gold standard for pharmaceutical purity analysis.[3]

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection λ 254 nm
Injection Vol 10 µL

Performance Benchmarking: GC-MS vs. HPLC-UV

The suitability of an analytical method is determined through a rigorous validation process that assesses its key performance characteristics.[19][20] The following table provides a comparative summary based on established validation parameters for the analysis of 3-Amino-5-hydroxy-N,N-dimethylbenzamide.

Validation ParameterGC-MS (with Derivatization)HPLC-UVJustification & Expert Commentary
Specificity Excellent. Mass spectra provide definitive identification of the main peak and impurities, distinguishing them from co-eluting species.Good. UV detection is selective for chromophoric compounds. Peak purity can be assessed with a DAD, but it cannot definitively identify co-eluting impurities without a mass spectrometer.[21]GC-MS offers superior specificity due to the additional dimension of mass analysis, which is crucial for impurity identification as per ICH guidelines.
Limit of Detection (LOD) ~0.01%~0.03%GC-MS, particularly in Selected Ion Monitoring (SIM) mode, can achieve lower detection limits, making it superior for trace impurity analysis.
Limit of Quantitation (LOQ) ~0.03%~0.10%The higher sensitivity of GC-MS allows for the reliable quantification of impurities at lower levels than HPLC-UV.[16][22]
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over the required range (e.g., 50% to 150% of the target concentration) when properly validated.[14]
Precision (%RSD) < 2.0%< 1.0%HPLC typically offers slightly better injection precision due to the nature of liquid autosamplers. However, both methods fall well within the acceptable criteria (<15% for impurities) set by regulatory bodies.[19][23]
Accuracy (% Recovery) 95-105%98-102%Both methods can achieve excellent accuracy. The multi-step derivatization process in GC-MS can introduce slightly more variability if not carefully controlled.
Sample Preparation Complex. Requires a precise and reproducible derivatization step.Simple. Typically involves only dissolving the sample in a suitable diluent.The primary advantage of HPLC-UV is the simplicity of sample preparation, which translates to higher sample throughput for routine QC testing.

Conclusion: Selecting the Right Tool for the Task

Both GC-MS and HPLC-UV are powerful, validated techniques for assessing the purity of 3-Amino-5-hydroxy-N,N-dimethylbenzamide. The choice between them is not a matter of which is "better," but which is more fit for purpose .

  • Choose GC-MS for:

    • Impurity Identification: When definitive structural information on unknown impurities is required.

    • Trace Analysis: When detecting and quantifying impurities at very low levels (<0.1%) is critical.

    • Method Development & Validation: As an orthogonal method to confirm the specificity of an HPLC method.

  • Choose HPLC-UV for:

    • Routine Quality Control (QC): When high throughput, precision, and simplicity are the primary concerns for release testing.

    • Quantifying Known Impurities: When the impurities have been previously identified (e.g., by GC-MS) and have a UV chromophore.

    • Analysis of Thermally Labile Impurities: For potential impurities that may degrade under GC conditions even after derivatization.

As a best practice, a comprehensive analytical strategy in drug development would leverage both techniques. GC-MS serves as the primary tool for in-depth characterization and impurity identification during process development, while a robust, validated HPLC-UV method is implemented for routine quality control in a manufacturing environment. This dual approach ensures a complete and trustworthy understanding of the purity profile of 3-Amino-5-hydroxy-N,N-dimethylbenzamide, safeguarding the quality of the final pharmaceutical product.

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